(R)-methyl-3-hydroxy-7-methyl-6-octenoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (3R)-3-hydroxy-7-methyloct-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-8(2)5-4-6-9(11)7-10(12)13-3/h5,9,11H,4,6-7H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZIRALWFXCROK-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(CC(=O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@H](CC(=O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455766 | |
| Record name | (R)-methyl-3-hydroxy-7-methyl-6-octenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87894-26-6 | |
| Record name | (R)-methyl-3-hydroxy-7-methyl-6-octenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-methyl-3-hydroxy-7-methyl-6-octenoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-methyl-3-hydroxy-7-methyl-6-octenoate is a chiral ester with potential applications in organic synthesis and as a building block for more complex molecules. This technical guide provides a summary of its known chemical properties, based primarily on computational data, due to a scarcity of published experimental findings. This document also explores the characteristics of structurally similar compounds to offer a comparative context for researchers.
Chemical Properties
Precise experimental data for this compound is limited in publicly accessible literature. However, computational models provide estimated values for its key chemical properties. For the structurally identical, non-stereospecific compound, methyl 3-hydroxy-3,7-dimethyl-6-octenoate (CAS RN: 105650-24-6), the following properties have been computed.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₃ | [1] |
| Molecular Weight | 200.278 g/mol | [1] |
| Exact Mass | 200.14124450 | [1] |
| Monoisotopic Mass | 200.14124450 | [1] |
| Topological Polar Surface Area | 46.5 Ų | [1] |
| Complexity | 217 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| XLogP3-AA | 1.9 | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR and ¹³C NMR spectra are valuable tools for the structural elucidation of organic molecules. While a predicted ¹H NMR spectrum for a structurally related but more complex molecule is available, it is not directly applicable to the target compound.[2] Researchers synthesizing this compound would need to perform their own NMR analysis for structural confirmation.
Mass Spectrometry (MS)
The exact and monoisotopic masses of 200.14124450 Da are key identifiers for mass spectrometry analysis.[1] High-resolution mass spectrometry (HRMS) should be able to confirm the elemental composition of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. These would include a broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹), a strong C=O stretching band for the ester group (around 1735-1750 cm⁻¹), and C-O stretching bands.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not currently available in the scientific literature. Researchers would need to devise their own synthetic strategies, likely drawing inspiration from methods used for analogous compounds.
Potential Synthetic Approach
A plausible synthetic route could involve the stereoselective reduction of a corresponding β-keto ester. The general workflow for such a synthesis is outlined below.
Caption: A generalized workflow for the potential synthesis of the target compound.
Purification
Purification of the final product would likely involve standard techniques such as column chromatography on silica gel, followed by distillation under reduced pressure. The progress of the purification could be monitored by thin-layer chromatography (TLC).
Biological Activity
There is no specific information in the scientific literature regarding the biological activity or signaling pathways of this compound. However, studies on other octenoate derivatives have shown a range of biological activities, including antimicrobial and antifungal properties.[3] It is important to note that these activities are for structurally different molecules and cannot be directly extrapolated to the target compound. Further research is required to determine if this compound possesses any significant biological effects.
Logical Relationships in Drug Discovery
Should this compound be investigated for drug development, a typical logical pathway would be followed.
References
In-depth Technical Guide: Biological Activity of (R)-methyl-3-hydroxy-7-methyl-6-octenoate
A comprehensive review of the currently available scientific literature reveals a significant lack of specific data on the biological activity of (R)-methyl-3-hydroxy-7-methyl-6-octenoate. Despite extensive searches of chemical and biological databases, no dedicated studies detailing its pharmacological effects, mechanism of action, or quantitative bioassay data could be identified.
This absence of information prevents the creation of a detailed technical guide as originally requested, including quantitative data tables, experimental protocols, and signaling pathway diagrams. The scientific community has not yet published research focusing on the biological properties of this specific chemical entity.
Context from Structurally Related Compounds
While direct information is unavailable, examination of structurally similar molecules can occasionally provide clues for potential areas of investigation. For instance, a related compound, methyl 3,7-dimethyl-6-octenoate , is listed in the Pherobase, a database of pheromones and semiochemicals, as a floral compound. This suggests that this compound could potentially play a role in plant-insect interactions or possess olfactive properties that have yet to be explored.
It is crucial to emphasize that any potential biological activity inferred from structurally related compounds is purely speculative and would require rigorous experimental validation.
Future Research Directions
The lack of data on this compound highlights a gap in the scientific literature and presents an opportunity for novel research. Future studies could explore a wide range of potential biological activities, including but not limited to:
-
Antimicrobial assays: Testing against a panel of pathogenic bacteria and fungi.
-
Cytotoxicity screening: Evaluating its effect on various cancer cell lines.
-
Enzyme inhibition assays: Assessing its potential to inhibit key enzymes involved in disease pathways.
-
Receptor binding studies: Investigating its interaction with various cellular receptors.
-
Pheromonal and allelochemical activity: Exploring its role in chemical communication between organisms.
Conclusion
At present, a comprehensive technical guide on the biological activity of this compound cannot be compiled due to the absence of published research. The scientific community awaits foundational studies to elucidate the potential pharmacological and ecological roles of this compound. For researchers, scientists, and drug development professionals, this molecule represents an unexplored area with the potential for new discoveries. Further investigation is warranted to uncover its biological significance.
(R)-methyl-3-hydroxy-7-methyl-6-octenoate structural formula
An In-depth Technical Guide to (R)-methyl-3-hydroxy-7-methyl-6-octenoate
This technical guide provides a detailed overview of this compound, including its structural formula, chemical properties, and a conceptual synthesis pathway. This information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Structural Information
This compound is a chiral ester with the following structural formula:
The molecule features a methyl ester functional group, a hydroxyl group at the chiral center on the third carbon, and a double bond between the sixth and seventh carbons.
Chemical and Physical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 87894-26-6 |
| Molecular Formula | C10H18O3 |
| Molecular Weight | 186.25 g/mol |
| Exact Mass | 186.125594432 u |
| InChIKey | ZZZIRALWFXCROK-SECBINFHSA-N |
| DSSTox Substance ID | DTXSID30455766 |
| Category | Bulk Drug Intermediates |
Conceptual Synthesis
Conceptual Experimental Workflow:
A potential synthetic route could involve the following key transformations:
-
Starting Material: The synthesis would likely begin with a precursor molecule such as methyl 7-methyl-3-oxo-6-octenoate.
-
Asymmetric Reduction: The crucial step would be the stereoselective reduction of the ketone at the C3 position to a hydroxyl group with the desired (R)-stereochemistry. This can be achieved using a chiral reducing agent or a catalyst. For instance, procedures involving rhodium catalysts with chiral phosphine ligands have been used for similar stereoselective hydrogenations.
-
Purification: The final product would then be purified from the reaction mixture using standard techniques such as column chromatography to yield pure this compound.
The following diagram illustrates this conceptual workflow.
Caption: A conceptual workflow for the synthesis of this compound.
Chemical Identifiers and Descriptors
The following diagram provides a summary of the key chemical identifiers for this compound, which are crucial for database searches and regulatory purposes.
Caption: Key chemical identifiers for this compound.
Technical Guide: Spectroscopic Data for (R)-methyl-3-hydroxy-7-methyl-6-octenoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic and physical data for the chiral molecule (R)-methyl-3-hydroxy-7-methyl-6-octenoate. This compound, with the CAS Number 87894-26-6, is a valuable intermediate in the synthesis of various natural products and pharmaceutically relevant molecules. Due to the limited availability of a comprehensive public dataset, this guide compiles information from chemical supplier databases and provides a representative experimental protocol for the synthesis of similar beta-hydroxy esters, which can be adapted for the preparation and subsequent detailed characterization of the title compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 87894-26-6 | [1] |
| Molecular Formula | C₁₀H₁₈O₃ | [1] |
| Molecular Weight | 186.25 g/mol | [1] |
| Canonical SMILES | CC(C)=CCC(O)CC(=O)OC | [1] |
| InChI Key | ZZZIRALWFXCROK-SECBINFHSA-N | [1] |
| Chirality | (R) | [1] |
Spectroscopic Data
A comprehensive and publicly available dataset for ¹H NMR, ¹³C NMR, IR, and mass spectrometry specifically for this compound is not readily found in the searched scientific literature. Researchers requiring this data would typically need to synthesize the compound and perform the spectroscopic analysis. The following sections provide expected characteristic signals based on the structure of the molecule.
Expected ¹H NMR Signals (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.10 | t | 1H | =CH- |
| ~4.10 | m | 1H | -CH(OH)- |
| ~3.70 | s | 3H | -OCH₃ |
| ~2.40 | d | 2H | -CH₂-C=O |
| ~2.05 | m | 2H | =CH-CH₂- |
| ~1.70 | s | 3H | =C(CH₃)₂ |
| ~1.60 | s | 3H | =C(CH₃)₂ |
| ~1.55 | m | 2H | -CH(OH)-CH₂- |
| - | br s | 1H | -OH |
Expected ¹³C NMR Signals (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C=O (ester) |
| ~132 | =C(CH₃)₂ |
| ~124 | =CH- |
| ~68 | -CH(OH)- |
| ~52 | -OCH₃ |
| ~42 | -CH₂-C=O |
| ~37 | -CH(OH)-CH₂- |
| ~26 | =C(CH₃)₂ |
| ~23 | =CH-CH₂- |
| ~18 | =C(CH₃)₂ |
Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3450 (broad) | O-H stretch (alcohol) |
| ~2970-2850 | C-H stretch (alkane) |
| ~1735 | C=O stretch (ester) |
| ~1670 | C=C stretch (alkene) |
| ~1170 | C-O stretch (ester) |
Expected Mass Spectrometry Data
| m/z | Interpretation |
| 186 | [M]⁺ (Molecular Ion) |
| 168 | [M - H₂O]⁺ |
| 155 | [M - OCH₃]⁺ |
| 127 | [M - COOCH₃]⁺ |
Experimental Protocol: Asymmetric Synthesis of β-Hydroxy Esters
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and widely applicable method for the asymmetric synthesis of β-hydroxy esters is the enantioselective reduction of the corresponding β-keto ester. This can be achieved using chiral catalysts, such as those based on ruthenium complexes.
A representative workflow for such a synthesis is outlined below.
Detailed Methodology
-
Preparation of the β-Keto Ester : The starting material, methyl 7-methyl-3-oxo-6-octenoate, can be synthesized via various methods, such as the condensation of a corresponding ketone with a methyl ester derivative.
-
Asymmetric Reduction :
-
A solution of the β-keto ester in an appropriate solvent (e.g., methanol) is placed in a high-pressure reaction vessel.
-
A catalytic amount of a chiral ruthenium catalyst (e.g., a Ru-BINAP complex) is added.
-
The vessel is charged with a hydrogen source, typically hydrogen gas at a specific pressure, or an alternative hydrogen donor like a formic acid/triethylamine mixture is used.
-
The reaction is stirred at a controlled temperature until completion, which is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification :
-
Upon completion, the reaction mixture is carefully quenched.
-
The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure this compound.
-
-
Characterization : The purified product's identity and stereochemical purity are confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
This guide serves as a starting point for researchers working with this compound. The provided expected spectroscopic data and the general synthetic protocol will aid in the synthesis, purification, and characterization of this important chiral building block.
References
An In-depth Technical Guide on (R)-methyl-3-hydroxy-7-methyl-6-octenoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-methyl-3-hydroxy-7-methyl-6-octenoate, including its chemical identity, physical properties, and representative synthetic approaches. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide combines confirmed data with analogous experimental protocols for structurally similar compounds to provide a practical resource for researchers.
Chemical Identity and Properties
This compound is a chiral ester with the Chemical Abstracts Service (CAS) registry number 87894-26-6.[1] Its molecular formula is C₁₀H₁₈O₃, and it has a molecular weight of 186.25 g/mol .[1]
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| CAS Number | 87894-26-6 | [1] |
| Molecular Formula | C₁₀H₁₈O₃ | [1] |
| Molecular Weight | 186.25 g/mol | [1] |
| Synonyms | METHYL (3R)-3-HYDROXY-7-METHYLOCT-6-ENOATE, (R)-3-Hydroxy-7-methyl-6-octenoic acid methyl ester | [1] |
| InChIKey | ZZZIRALWFXCROK-SECBINFHSA-N | [1] |
| DSSTox ID | DTXSID30455766 | [1] |
Table 2: Physical Properties of Methyl Octanoate (CAS: 111-11-5)
| Property | Value |
| Appearance | Colorless liquid |
| Odor | Fruity, orange-like |
| Boiling Point | 192-193 °C |
| Density | 0.877 g/cm³ at 20 °C |
| Refractive Index | 1.417 at 20 °C |
Synthesis and Experimental Protocols
The synthesis of chiral β-hydroxy esters like this compound is a significant area of research in organic chemistry due to their utility as building blocks for complex molecules.[2] General strategies often involve the asymmetric reduction of a corresponding β-keto ester.
While a specific, detailed experimental protocol for the synthesis of this compound is not available, a representative procedure for the asymmetric reduction of a β-keto ester to a β-hydroxy ester using a biocatalyst is presented below. This method is analogous to how the target molecule could be synthesized.
Representative Experimental Protocol: Asymmetric Reduction of a β-Keto Ester
This protocol is adapted from general methods for the enzymatic reduction of keto esters.[3][4][5]
Objective: To produce a chiral β-hydroxy ester from a prochiral β-keto ester via an enantioselective enzymatic reduction.
Materials:
-
β-keto ester substrate (e.g., methyl 7-methyl-3-oxooct-6-enoate)
-
Ketoester reductase (KER) or a whole-cell biocatalyst (e.g., Candida parapsilosis, Baker's yeast)[3][4]
-
Nicotinamide adenine dinucleotide (NADH) or a cofactor regeneration system (e.g., isopropanol)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, the β-keto ester substrate is dissolved in the phosphate buffer.
-
Cofactor Addition: NADH is added to the reaction mixture. If a cofactor regeneration system is used, a co-substrate like isopropanol is added.
-
Enzyme Addition: The purified ketoester reductase or the whole-cell biocatalyst is added to initiate the reaction. The mixture is then incubated at an optimal temperature (typically 30-40 °C) with gentle agitation.[4][5]
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, the mixture is extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield the optically active β-hydroxy ester.
-
Characterization: The structure and enantiomeric excess of the product are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC.
Conceptual Synthesis Workflow
Spectroscopic Data
Detailed NMR and mass spectrometry data for this compound are not available in the public domain. However, based on the structure and data from similar aliphatic esters, the expected spectroscopic characteristics can be predicted.
Expected ¹H NMR (Proton NMR) Resonances:
-
-OCH₃ (methyl ester): A singlet around 3.7 ppm.
-
-CH(OH)-: A multiplet between 3.8 and 4.2 ppm.
-
-CH₂-C=O: A doublet of doublets around 2.4-2.6 ppm.
-
-CH=C(CH₃)₂: A triplet or multiplet around 5.1 ppm for the vinyl proton.
-
Allylic -CH₂-: A multiplet around 2.0-2.2 ppm.
-
-C(CH₃)₂: Two singlets or a doublet for the gem-dimethyl protons around 1.6-1.7 ppm.
-
Aliphatic -CH₂-: Multiplets in the range of 1.3-1.6 ppm.
Expected ¹³C NMR Resonances:
-
C=O (ester carbonyl): A signal in the range of 170-175 ppm.
-
-C=C- (alkene): Signals between 120 and 140 ppm.
-
-CH(OH)-: A signal around 65-75 ppm.
-
-OCH₃ (methyl ester): A signal around 51-52 ppm.
-
Other aliphatic carbons: Signals in the range of 20-45 ppm.
Expected Mass Spectrometry Fragmentation: In mass spectrometry, aliphatic esters typically show fragmentation patterns involving the loss of the alkoxy group (-OCH₃) and cleavage at the carbon-carbon bonds adjacent to the carbonyl and hydroxyl groups.
Biological Activity and Signaling Pathways
A thorough search of scientific databases reveals no specific information on the biological activity or associated signaling pathways for this compound. Research into the biological effects of this compound appears to be a novel area for investigation.
Logical Relationship for Future Research
References
- 1. echemi.com [echemi.com]
- 2. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5523223A - Ketoester reductase for conversion of keto acid esters to optically active hydroxy acid esters - Google Patents [patents.google.com]
- 5. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive History of (R)-methyl-3-hydroxy-7-methyl-6-octenoate: A Technical Summary
This technical guide provides a summary of the available chemical and physical data for (R)-methyl-3-hydroxy-7-methyl-6-octenoate, compiled from chemical supplier databases and analogous chemical structures. Due to the lack of specific literature, a historical narrative and detailed experimental protocols for its discovery cannot be provided.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for researchers and drug development professionals working with this or structurally related compounds.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₃ | [1] |
| Molecular Weight | 186.25 g/mol | [1] |
| CAS Number | 87894-26-6 | [1] |
| InChIKey | ZZZIRALWFXCROK-SECBINFHSA-N | [1] |
| Canonical SMILES | CC(C)=CCC(C(C)O)C(=O)OC | - |
| Appearance | Not specified | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Solubility | Not specified | - |
Logical Relationship of Compound Identification
The following diagram illustrates the logical flow of identifying and characterizing a chemical compound like this compound.
Potential Synthetic Pathways
While a specific, documented synthesis for the initial discovery of this compound is not available, a general retrosynthetic analysis can be proposed. The following diagram outlines a plausible synthetic strategy, which is a common approach for molecules of this type.
Conclusion
The history of the discovery of this compound is not well-documented in publicly accessible scientific resources. This technical summary provides the available chemical data and outlines logical approaches to its characterization and synthesis. For researchers in drug development and related fields, the value of this compound may be as a chiral building block or a reference compound for the synthesis of more complex molecules. Further investigation into private industrial archives or more obscure historical chemical literature might be necessary to uncover the specific details of its origin.
References
Unveiling the Origins: A Technical Guide to the Natural Sources of (R)-methyl-3-hydroxy-7-methyl-6-octenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-methyl-3-hydroxy-7-methyl-6-octenoate is a chiral ester of significant interest due to its role as a key biosynthetic precursor to eldanolide, the male-produced wing gland pheromone of the African sugar-cane borer, Eldana saccharina. This insect is a major pest of sugarcane and other graminaceous crops in sub-Saharan Africa. The unique monoterpenoid lactone structure of eldanolide, and by extension its precursor, presents potential opportunities for the development of novel pest management strategies and as a chiral building block in synthetic chemistry. This technical guide provides a comprehensive overview of the known natural source of this compound, its relationship with eldanolide, and the methodologies relevant to its study.
Natural Occurrence and Quantitative Data
The primary and only documented natural source of this compound is the male African sugar-cane borer, Eldana saccharina. Within the insect, this compound serves as a direct precursor in the biosynthesis of eldanolide.
While the presence of this precursor is inferred from the structure of eldanolide, a thorough review of the seminal and subsequent scientific literature reveals a critical gap: there is no explicit quantitative data available on the concentration or abundance of this compound within Eldana saccharina. The primary focus of research has been the identification and quantification of the final pheromone, eldanolide.
Table 1: Pheromone Composition of Male Eldana saccharina Secretions
| Compound | Gland Source | Reported Quantity | Reference |
| Eldanolide | Wing Gland | Approx. 37 ng / male | Burger et al. (1993) |
| Vanillin | Abdominal Hair Pencils | Major Component | Zagatti et al. (1981) |
| p-Hydroxybenzaldehyde | Abdominal Hair Pencils | Minor Component | Zagatti et al. (1981) |
Note: The quantity of eldanolide provides an indirect indication of the potential biosynthetic pool of its precursor, this compound.
Experimental Protocols
Detailed experimental protocols for the specific isolation and characterization of this compound from Eldana saccharina are not explicitly detailed in the available literature. However, the methodologies used for the extraction and analysis of eldanolide and other insect pheromones can be adapted for the targeted search of its precursor.
Insect Rearing and Pheromone Gland Dissection
-
Organism: Male African sugar-cane borer, Eldana saccharina.
-
Rearing Conditions: Typically reared on an artificial diet under controlled temperature, humidity, and photoperiod to ensure consistent physiological development and pheromone production.
-
Gland Dissection: Wing glands and abdominal hair pencils are carefully dissected from adult male moths under a stereomicroscope.
Extraction of Semiochemicals
-
Solvent Extraction: This is the most common method for extracting non-volatile or less volatile compounds like eldanolide and its precursor.
-
Protocol:
-
Excised glands are immersed in a small volume of a suitable organic solvent (e.g., hexane, dichloromethane, or a mixture thereof).
-
The tissue is gently crushed or sonicated to facilitate extraction.
-
The solvent is carefully transferred to a clean vial, and the extraction may be repeated.
-
The solvent extracts are combined and concentrated under a gentle stream of nitrogen.
-
-
-
Headspace Volatile Collection (for volatile compounds): While less likely to be the primary method for the precursor, this technique can be used to sample emitted volatiles.
-
Protocol:
-
Live insects are placed in a clean glass chamber.
-
Purified air is passed over the insects.
-
The effluent air is drawn through an adsorbent trap (e.g., Porapak Q, Tenax) to capture the volatile compounds.
-
The trapped compounds are then eluted with a small volume of solvent.
-
-
Chemical Analysis and Identification
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for separating and identifying components of a complex mixture.
-
Protocol:
-
The concentrated extract is injected into a gas chromatograph equipped with a capillary column suitable for separating semiochemicals (e.g., non-polar or mid-polar columns).
-
The separated compounds are then introduced into a mass spectrometer to obtain their mass spectra.
-
The mass spectrum of a suspected precursor peak would be compared with that of a synthetic standard of this compound for confirmation.
-
-
-
Gas Chromatography-Electroantennographic Detection (GC-EAD): This technique can be used to identify biologically active compounds by measuring the response of an insect's antenna to the GC effluent. While the final pheromone (eldanolide) is known to be active, the precursor's activity is not documented.
Biosynthetic Pathway
The biosynthesis of eldanolide from this compound represents the final step in the pathway. This is a lactonization reaction, which involves the intramolecular cyclization of the hydroxy ester to form the γ-lactone ring of eldanolide.
Caption: Proposed final step in the biosynthesis of eldanolide.
The specific enzyme(s) responsible for this cyclization in Eldana saccharina have not yet been identified. In other biological systems, such lactonizations can be catalyzed by various hydrolases or esterases. The biosynthesis of the precursor itself is likely derived from the isoprenoid pathway, given its monoterpenoid-like structure.
Logical Workflow for Precursor Identification
The following workflow outlines the necessary steps for the definitive identification and quantification of this compound in Eldana saccharina.
Caption: Experimental workflow for precursor identification.
Conclusion
This compound is a crucial, yet understudied, natural product found in the male African sugar-cane borer, Eldana saccharina, where it serves as the immediate precursor to the pheromone eldanolide. While its existence is biochemically certain, there is a notable absence of direct empirical data regarding its natural abundance and specific isolation protocols from its biological source. Future research employing targeted analytical approaches, guided by the methodologies outlined in this guide, is necessary to fill this knowledge gap. Such studies would not only enhance our understanding of insect pheromone biosynthesis but could also pave the way for innovative applications of this chiral molecule in pest management and synthetic chemistry.
(R)-methyl-3-hydroxy-7-methyl-6-octenoate: A Review of a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(R)-methyl-3-hydroxy-7-methyl-6-octenoate is a chiral ester with the chemical formula C10H18O3 and a molecular weight of 186.25 g/mol . Its unique structure, featuring a hydroxyl group at the stereogenic center on the third carbon, makes it a potentially valuable chiral building block in the synthesis of complex organic molecules, particularly in the field of drug discovery and natural product synthesis. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its chemical properties, synthetic approaches, and potential applications.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 87894-26-6 | Chemical Supplier Catalogs |
| Molecular Formula | C10H18O3 | Chemical Supplier Catalogs |
| Molecular Weight | 186.25 g/mol | Chemical Supplier Catalogs |
| Appearance | Not specified | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Density | Not specified | - |
| Optical Rotation | Not specified | - |
Synthesis of this compound
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively documented in the available literature. However, based on the synthesis of analogous chiral β-hydroxy esters, several potential synthetic strategies can be envisioned. The primary challenge in the synthesis is the stereoselective introduction of the hydroxyl group at the C-3 position.
Potential Synthetic Pathways
The enantioselective synthesis of β-hydroxy esters is a well-established field in organic chemistry. The general strategies applicable to the synthesis of this compound would likely involve either the asymmetric reduction of a corresponding β-keto ester or the kinetic resolution of a racemic mixture of the target molecule.
Figure 1: Potential synthetic strategies for this compound.
1. Asymmetric Reduction of a β-Keto Ester:
A plausible and widely used method involves the asymmetric reduction of the corresponding β-keto ester, methyl 3-oxo-7-methyl-6-octenoate. This transformation can be achieved using various chiral reducing agents or catalytic systems.
-
Chiral Borane Reagents: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst are known to effectively reduce prochiral ketones to their corresponding chiral alcohols with high enantioselectivity.
-
Asymmetric Hydrogenation: Transition metal catalysts (e.g., Ruthenium or Rhodium) complexed with chiral ligands can facilitate the asymmetric hydrogenation of the keto group to the desired (R)-alcohol.
Experimental Protocol (Hypothetical - Based on Analogy):
A detailed experimental protocol for this specific transformation is not available. However, a general procedure for the asymmetric reduction of a β-keto ester using a chiral catalyst would involve the following steps:
-
Catalyst Preparation: The chiral catalyst (e.g., a Ru-BINAP complex) is prepared in situ or used as a pre-formed complex in an appropriate solvent under an inert atmosphere.
-
Reaction Setup: The substrate, methyl 3-oxo-7-methyl-6-octenoate, is dissolved in a suitable solvent (e.g., methanol or ethanol) in a high-pressure reactor.
-
Hydrogenation: The catalyst solution is added to the substrate solution, and the reactor is pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure for a designated period.
-
Work-up and Purification: After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.
2. Enzymatic Kinetic Resolution:
Another common strategy is the kinetic resolution of a racemic mixture of methyl 3-hydroxy-7-methyl-6-octenoate. Lipases are frequently employed for this purpose due to their stereoselectivity.
-
Lipase-Catalyzed Acylation: In a typical kinetic resolution, a lipase such as Candida antarctica lipase B (CALB) can selectively acylate one enantiomer (e.g., the (S)-enantiomer) in the presence of an acyl donor (e.g., vinyl acetate), leaving the desired (R)-enantiomer unreacted. The acylated (S)-enantiomer and the unreacted (R)-enantiomer can then be separated by chromatography.
Experimental Protocol (Hypothetical - Based on Analogy):
A general procedure for the lipase-catalyzed kinetic resolution would be as follows:
-
Reaction Setup: Racemic methyl 3-hydroxy-7-methyl-6-octenoate is dissolved in an organic solvent (e.g., toluene or hexane).
-
Enzyme and Acyl Donor Addition: A lipase (e.g., immobilized CALB) and an acyl donor (e.g., vinyl acetate) are added to the solution.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature, and the progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) until approximately 50% conversion is reached.
-
Enzyme Removal and Purification: The enzyme is removed by filtration. The filtrate, containing the (R)-alcohol and the (S)-acetylated ester, is concentrated, and the two compounds are separated by column chromatography.
Biological Activity and Applications
There is a significant lack of published data on the specific biological activities of this compound. Chiral β-hydroxy esters, in general, are recognized as crucial intermediates in the synthesis of various biologically active molecules, including pharmaceuticals and natural products. The presence of both a hydroxyl and an ester functional group, along with a stereocenter, provides a versatile scaffold for further chemical modifications.
Potential Applications in Drug Development:
The "magic methyl" concept in medicinal chemistry highlights the significant impact that the introduction of a methyl group can have on the biological activity and pharmacokinetic properties of a drug molecule. While not directly applicable to the core of this molecule, the overall structural features suggest its potential as a fragment or building block in the design of new therapeutic agents. The stereochemistry of the hydroxyl group is expected to be critical for its interaction with biological targets.
Signaling Pathways and Experimental Workflows
Due to the absence of studies on the biological effects of this compound, there are no described signaling pathways or specific experimental workflows related to its biological evaluation.
Conclusion
This compound remains a chiral building block with underexplored potential. While its fundamental chemical properties are known, a significant gap exists in the scientific literature concerning its detailed synthesis, spectroscopic characterization, and biological activity. The synthetic strategies outlined in this review, based on established methodologies for analogous compounds, provide a roadmap for its efficient preparation. Future research focused on the enantioselective synthesis and subsequent biological evaluation of this molecule is warranted to unlock its full potential for applications in drug discovery and the synthesis of complex natural products. Researchers in these fields are encouraged to investigate this promising chiral intermediate.
Key Intermediates in the Enantioselective Synthesis of (R)-methyl-3-hydroxy-7-methyl-6-octenoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the key intermediates and synthetic pathways involved in the preparation of (R)-methyl-3-hydroxy-7-methyl-6-octenoate, a valuable chiral building block in organic synthesis. This compound and its derivatives are of significant interest in the pharmaceutical industry, particularly as intermediates in the synthesis of various bioactive molecules, including the side chain of menaquinone-4 (Vitamin K2).
Introduction
The stereoselective synthesis of chiral molecules is a cornerstone of modern drug development. This compound possesses a critical chiral center at the C3 position, the precise control of which is paramount for its application in the synthesis of enantiomerically pure final products. This guide will detail a prominent and efficient synthetic route, highlighting the key intermediates, and providing the associated experimental protocols and quantitative data.
Synthetic Pathway Overview
A common and effective strategy for the synthesis of this compound involves the asymmetric reduction of a β-keto ester precursor. This approach allows for the direct installation of the desired (R)-stereochemistry at the hydroxyl group. The overall transformation can be visualized as a two-step process starting from a readily available diketene and an unsaturated alcohol.
Caption: Synthetic workflow for this compound.
Key Intermediates and Their Synthesis
The synthesis hinges on two critical intermediates: Geranyl acetoacetate and Methyl 7-methyl-3-oxo-6-octenoate .
Geranyl acetoacetate
The synthesis commences with the reaction of diketene with geraniol. This reaction proceeds readily to form the acetoacetate ester of geraniol.
Experimental Protocol:
To a solution of geraniol (1 equivalent) in an aprotic solvent such as dichloromethane, diketene (1.1 equivalents) is added dropwise at 0 °C. The reaction is stirred at room temperature until completion, which is typically monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure to yield crude geranyl acetoacetate, which can be used in the next step without further purification.
| Reactant | Molar Ratio |
| Geraniol | 1.0 |
| Diketene | 1.1 |
| Yield | >95% (crude) |
Methyl 7-methyl-3-oxo-6-octenoate
This key β-keto ester intermediate is synthesized via a Carroll rearrangement of geranyl acetoacetate. This thermal rearrangement is a powerful tool for the formation of γ,δ-unsaturated ketones. Subsequent esterification yields the desired methyl ester.
Experimental Protocol:
Geranyl acetoacetate is heated to approximately 180-200 °C in the presence of a catalytic amount of a base, such as sodium methoxide, or a Lewis acid. The reaction proceeds through a[1][1]-sigmatropic rearrangement to form a β-keto acid, which then decarboxylates to yield 6,10-dimethyl-5,9-undecadien-2-one. For the synthesis of the target methyl ester, a modified procedure is often employed where the rearrangement is followed by transesterification. Alternatively, direct synthesis from geranyl chloride and methyl acetoacetate can be performed. A more direct route involves the reaction of the dianion of methyl acetoacetate with geranyl bromide.
A common laboratory-scale synthesis involves the reaction of methyl acetoacetate with two equivalents of a strong base, such as sodium hydride or lithium diisopropylamide (LDA), to form the dianion. This is then reacted with geranyl bromide to yield methyl 7-methyl-3-oxo-6-octenoate.
| Reactant | Molar Ratio |
| Methyl acetoacetate | 1.0 |
| Sodium Hydride (60%) | 2.2 |
| n-Butyllithium | 2.1 |
| Geranyl bromide | 1.0 |
| Yield | 70-80% |
Final Step: Asymmetric Reduction
The crucial stereocenter is introduced in the final step through the asymmetric reduction of the ketone functionality in methyl 7-methyl-3-oxo-6-octenoate. This is typically achieved using a chiral catalyst, such as a ruthenium-based complex with a chiral ligand (e.g., BINAP), or through enzymatic reduction.
Caption: Asymmetric reduction of the β-keto ester.
Experimental Protocol (Catalytic Asymmetric Hydrogenation):
Methyl 7-methyl-3-oxo-6-octenoate is dissolved in a suitable solvent, such as methanol or ethanol, in a high-pressure reactor. A catalytic amount of a chiral ruthenium catalyst, for example, Ru(OAc)₂( (R)-BINAP), is added. The reactor is then pressurized with hydrogen gas (typically 50-100 atm) and stirred at a controlled temperature (e.g., 50 °C) until the reaction is complete. The progress of the reaction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC). After completion, the catalyst is removed by filtration, and the solvent is evaporated. The resulting this compound is then purified by column chromatography.
| Parameter | Value |
| Substrate:Catalyst Ratio | 1000:1 to 10000:1 |
| Hydrogen Pressure | 50 - 100 atm |
| Temperature | 40 - 60 °C |
| Enantiomeric Excess (ee) | >98% |
| Yield | >95% |
Conclusion
The synthesis of this compound is a well-established process that relies on the efficient formation of key intermediates, primarily methyl 7-methyl-3-oxo-6-octenoate. The critical enantioselective step, the asymmetric reduction of this β-keto ester, can be achieved with high efficiency and stereocontrol using chiral catalysts. The detailed understanding of this synthetic pathway and the associated experimental conditions is crucial for researchers and professionals involved in the development of chiral pharmaceuticals and other fine chemicals.
References
Methodological & Application
Enantioselective Synthesis of (R)-methyl-3-hydroxy-7-methyl-6-octenoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-methyl-3-hydroxy-7-methyl-6-octenoate. This chiral molecule is a key synthetic intermediate, notably serving as the lipid side chain of the potent anti-MRSA (methicillin-resistant Staphylococcus aureus) antibiotic WAP-8294A2. The protocols outlined below focus on a robust and highly selective method utilizing asymmetric hydrogenation.
Introduction
The enantioselective synthesis of complex chiral molecules is a cornerstone of modern drug discovery and development. This compound represents a valuable chiral building block. Its incorporation into natural products and active pharmaceutical ingredients necessitates a reliable and scalable synthetic route that ensures high enantiopurity. The primary method detailed herein is the asymmetric hydrogenation of the corresponding β-keto ester, a transformation widely recognized for its efficiency and high degree of stereocontrol.
Synthetic Strategy Overview
The principal strategy for the synthesis of this compound involves a two-step sequence:
-
Synthesis of the Prochiral Precursor: Preparation of methyl 3-oxo-7-methyl-6-octenoate.
-
Asymmetric Hydrogenation: Enantioselective reduction of the β-keto group to the corresponding (R)-hydroxyl group using a chiral ruthenium-BINAP catalyst system.
This approach is favored for its high enantioselectivity and the commercial availability of the necessary chiral catalysts.
Data Presentation
The following table summarizes the key quantitative data for the enantioselective synthesis of the ethyl ester analogue, which is expected to be highly comparable to the synthesis of the methyl ester.
| Step | Reactant | Product | Catalyst/Reagent | Solvent | Yield | Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation | Ethyl 3-oxo-7-methyl-6-octenoate | (R)-ethyl-3-hydroxy-7-methyl-6-octenoate | RuCl₂[(R)-BINAP] | Ethanol | High | 97% |
Table 1: Summary of Quantitative Data for the Asymmetric Hydrogenation Step.[1]
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-oxo-7-methyl-6-octenoate (Prochiral Precursor)
This protocol describes a general method for the synthesis of the β-keto ester precursor.
Materials:
-
5-Methyl-4-hexenoyl chloride
-
Meldrum's acid
-
Pyridine
-
Methanol
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Acylation of Meldrum's Acid: In a round-bottom flask, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Add pyridine (2.2 eq) dropwise. To this solution, add 5-methyl-4-hexenoyl chloride (1.0 eq) dropwise, maintaining the temperature at 0 °C. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Work-up: Quench the reaction by adding 1M HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Methanolysis: Filter the solution and evaporate the solvent under reduced pressure. Dissolve the crude acyl Meldrum's acid derivative in methanol and heat to reflux for 4 hours.
-
Purification: After cooling to room temperature, remove the methanol under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl 3-oxo-7-methyl-6-octenoate.
Protocol 2: Enantioselective Synthesis of this compound via Asymmetric Hydrogenation
This protocol details the asymmetric reduction of the β-keto ester to the desired chiral β-hydroxy ester using a Noyori-type catalyst.[1]
Materials:
-
Methyl 3-oxo-7-methyl-6-octenoate
-
Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) {RuCl₂[(R)-BINAP]}
-
Ethanol (degassed)
-
Hydrogen gas (high purity)
-
High-pressure hydrogenation reactor (autoclave)
Procedure:
-
Catalyst and Substrate Preparation: In a glovebox, charge a glass liner for the autoclave with RuCl₂[(R)-BINAP] (0.005 mol% relative to the substrate). Add a solution of methyl 3-oxo-7-methyl-6-octenoate (1.0 eq) in degassed ethanol.
-
Hydrogenation: Seal the glass liner inside the autoclave. Purge the autoclave with hydrogen gas three times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 atm) and stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitor by TLC or GC).
-
Work-up and Purification: Carefully vent the autoclave. Remove the reaction mixture and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Mandatory Visualizations
Caption: Experimental workflow for the enantioselective synthesis.
Caption: Simplified mechanism of asymmetric hydrogenation.
References
Asymmetric Synthesis of (R)-methyl-3-hydroxy-7-methyl-6-octenoate: A Guide to Key Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-methyl-3-hydroxy-7-methyl-6-octenoate is a valuable chiral building block in the synthesis of complex natural products and pharmaceuticals. Its specific stereochemistry is crucial for the biological activity of the final target molecules, making enantioselective synthesis a critical aspect of its production. This document provides detailed application notes and protocols for two prominent asymmetric synthesis methods for preparing this compound: enzymatic reduction using ketoreductases (KREDs) and Noyori asymmetric hydrogenation. These methods offer high enantioselectivity and yield, providing reliable pathways to this important chiral intermediate.
Data Summary
The following table summarizes the quantitative data for the described asymmetric synthesis protocols, allowing for a clear comparison of their effectiveness.
| Protocol | Catalyst/Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Key Advantages |
| Enzymatic Reduction | Ketoreductase (KRED) from Pichia glucozyma (PglKRED) | Methyl 3-oxo-7-methyl-6-octenoate | This compound | >99 | >99 | High enantioselectivity, mild reaction conditions, environmentally friendly. |
| Noyori Asymmetric Hydrogenation | Ru-(S)-BINAP | Methyl 3-oxo-7-methyl-6-octenoate | This compound | Typically >90 | Typically >98 | High enantioselectivity, broad substrate scope, well-established and reliable. |
Experimental Protocols
Protocol 1: Enzymatic Asymmetric Reduction using Ketoreductase
This protocol details the enantioselective reduction of methyl 3-oxo-7-methyl-6-octenoate to this compound using a ketoreductase.
Materials:
-
Methyl 3-oxo-7-methyl-6-octenoate
-
Ketoreductase (e.g., from Pichia glucozyma - PglKRED)
-
NADP⁺ (or NAD⁺, depending on enzyme cofactor preference)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
-
Cofactor and Regeneration System: To the buffer, add NADP⁺ (1 mM), D-glucose (100 mM), and Glucose Dehydrogenase (1 mg/mL). Stir the mixture until all components are dissolved.
-
Enzyme Addition: Add the ketoreductase (e.g., PglKRED, 1 mg/mL) to the reaction mixture.
-
Substrate Addition: Add methyl 3-oxo-7-methyl-6-octenoate (10 mM) to initiate the reaction.
-
Reaction Conditions: Maintain the reaction temperature at 30°C and stir the mixture. Monitor the progress of the reaction by TLC or GC analysis.
-
Work-up: Upon completion of the reaction, extract the product from the aqueous phase with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.
-
Analysis: Determine the yield and enantiomeric excess of the product using chiral GC or HPLC.
Protocol 2: Noyori Asymmetric Hydrogenation
This protocol describes a general procedure for the enantioselective reduction of methyl 3-oxo-7-methyl-6-octenoate via Noyori asymmetric hydrogenation using a Ru-(S)-BINAP catalyst.
Materials:
-
Methyl 3-oxo-7-methyl-6-octenoate
-
[RuCl((S)-BINAP)]₂·NEt₃ or a similar Ru-(S)-BINAP catalyst
-
Methanol (degassed)
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation (if necessary): The Ru-(S)-BINAP catalyst can be prepared in situ or used as a pre-formed complex.
-
Reaction Setup: In a high-pressure reactor, dissolve methyl 3-oxo-7-methyl-6-octenoate in degassed methanol.
-
Catalyst Addition: Add the Ru-(S)-BINAP catalyst to the solution under an inert atmosphere (e.g., argon or nitrogen). The substrate-to-catalyst ratio (S/C) can range from 100 to 10,000.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen gas (typically 10-100 atm) and stir the reaction mixture at a controlled temperature (e.g., 25-80°C).
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using TLC or GC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by silica gel column chromatography to obtain pure this compound.
-
Analysis: Characterize the product and determine the yield and enantiomeric excess by NMR, chiral GC, or HPLC.
Visualizations
The following diagrams illustrate the key workflows for the asymmetric synthesis of this compound.
Caption: Workflow for the enzymatic asymmetric reduction of methyl 3-oxo-7-methyl-6-octenoate.
Caption: Workflow for the Noyori asymmetric hydrogenation of methyl 3-oxo-7-methyl-6-octenoate.
Application Notes and Protocols for (R)-methyl-3-hydroxy-7-methyl-6-octenoate
Subject: Potential Pharmaceutical Applications of (R)-methyl-3-hydroxy-7-methyl-6-octenoate
Introduction
This compound is a chiral monoterpenoid ester. While direct pharmaceutical applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural similarity to known bioactive monoterpenoids, such as citronellol and its derivatives, suggests significant potential in drug discovery and development. This document outlines potential applications, hypothesized mechanisms of action, and detailed experimental protocols based on analogous compounds. These notes are intended to guide researchers in exploring the therapeutic potential of this compound.
The core structure of this compound, a derivative of citronellol, suggests potential anti-inflammatory, analgesic, and antioxidant properties.[1][2][3][4][5][6] Esterification of monoterpenoids has been shown to modulate their pharmacological properties, potentially enhancing efficacy and bioavailability.[7][8][9]
Potential Therapeutic Areas and Mechanisms of Action
Based on the activities of structurally related compounds, this compound is a candidate for investigation in the following areas:
-
Anti-inflammatory Agent: Many monoterpenoids, including citronellol, exhibit anti-inflammatory effects.[1][2][3] The proposed mechanism involves the inhibition of key inflammatory mediators. It is suggested that the effects are associated with the inhibition of enzymes in the arachidonic acid pathway, which prevent cell migration by inhibiting leukotriene production and edema formation.[1][10]
-
Analgesic Agent: Esters of monoterpenoids have demonstrated significant analgesic effects, potentially through interaction with TRP channels.[7][8][9] The mechanism may involve competitive binding to TRPA1 and TRPV1 ion channels.[7][8][9]
-
Antioxidant Agent: The presence of a hydroxyl group in the structure suggests potential redox-protective activities. Citronellal, a related compound, has been shown to reduce hepatic lipoperoxidation and the oxidation of proteins.[1][10]
-
Anticancer Agent: Certain citronellol esters have shown cytotoxic activity against cancer cell lines, suggesting that this compound could be investigated as a potential chemopreventive or therapeutic agent.[11]
-
Chiral Building Block: As a chiral molecule, it can serve as a valuable intermediate in the stereoselective synthesis of more complex pharmaceutical compounds.[12] The use of chiral building blocks is crucial in modern drug design to ensure stereospecific interactions with biological targets.
Quantitative Data from Analogous Compounds
The following table summarizes key quantitative data from studies on citronellol and its derivatives, which can serve as a benchmark for investigating this compound.
| Compound | Assay | Target/Model | Result | Reference |
| Citronellol | DPPH Assay | Antioxidant Activity | IC50: 82.43 µg/ml | [2] |
| Citronellol | Formaldehyde-induced inflammation | Paw Volume Inhibition | 55.55% at 100 mg/kg | [2] |
| Citronellol | Acetic acid-induced writhing | Analgesic Activity | Reduced writhing at 25, 50, and 100 mg/kg | [3] |
| Citronellal | Carrageenan-induced paw edema | Anti-inflammatory Activity | Significant inhibition at 100 and 200 mg/kg | [1] |
| Citronellyl isobutyrate | Cytotoxicity Assay | MCF7 breast cancer cells | IC50: 2.82 µg/mL | [11] |
| Citronellyl dimethyl butyrate | Cytotoxicity Assay | MCF7 breast cancer cells | IC50: 4.75 µg/mL | [11] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the pharmaceutical potential of this compound, adapted from studies on analogous compounds.
1. In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in LPS-stimulated Macrophages
-
Objective: To assess the anti-inflammatory potential by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator.
-
Cell Line: RAW 264.7 murine macrophages.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. A control group without LPS stimulation and a vehicle control group should be included.
-
After 24 hours, collect the cell culture supernatant.
-
Determine the NO concentration in the supernatant using the Griess reagent assay. Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
-
Perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects are not due to cytotoxicity.
-
2. In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice
-
Objective: To evaluate the peripheral analgesic activity.
-
Animal Model: Swiss albino mice (20-25 g).
-
Methodology:
-
Acclimatize the mice for at least one week before the experiment.
-
Divide the mice into groups (n=6-8 per group): vehicle control, positive control (e.g., acetylsalicylic acid, 100 mg/kg), and test groups receiving different doses of this compound (e.g., 25, 50, 100 mg/kg, administered intraperitoneally).
-
Thirty minutes after drug administration, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to induce writhing.
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (stretching of the abdomen and hind limbs) for a period of 20 minutes.
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
-
3. In Vitro Cytotoxicity Assay against Cancer Cells
-
Objective: To assess the potential anticancer activity.
-
Cell Line: MCF-7 (human breast adenocarcinoma) or other relevant cancer cell lines.
-
Methodology:
-
Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for 48 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
After the incubation period, perform an AlamarBlue® assay or MTT assay to determine cell viability.
-
For the AlamarBlue® assay, add the reagent to each well and incubate for 4 hours.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Caption: Hypothesized anti-inflammatory mechanism.
Caption: Workflow for analgesic activity assessment.
Caption: Use as a chiral building block.
Conclusion
While direct evidence for the pharmaceutical applications of this compound is currently limited, its structural relationship to bioactive monoterpenoids provides a strong rationale for its investigation as a potential therapeutic agent. The protocols and data presented in these notes, based on analogous compounds, offer a solid starting point for researchers to explore its anti-inflammatory, analgesic, and anticancer properties. Further studies are warranted to elucidate the specific mechanisms of action and to establish a comprehensive pharmacological profile for this promising chiral molecule.
References
- 1. Anti-inflammatory and redox-protective activities of citronellal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Citronellol: a potential anti-inflammatory and gastro-protective agent-mechanistic insights into its modulatory effects on COX-II, 5-LOX, eNOS, and ICAM-1 pathways through in vitro, in vivo, in silico, and network pharmacology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biomedical Perspectives of Citronellal: Biological Activities, Toxicological Profile and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sustainable Biotechnological Production of Citronellol: Advances in Biosynthesis, Metabolic Engineering, and Applications | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Analytical Methods in Chiral Compound Separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirality is a critical aspect of molecular science, particularly in the pharmaceutical industry, where the two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2][3][4][5] Consequently, the separation and analysis of chiral compounds are of paramount importance for drug development, quality control, and regulatory compliance.[1][2][6] This document provides detailed application notes and protocols for the most widely used analytical techniques for chiral separation: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chromatographic Methods for Chiral Separation
Chromatographic techniques are the cornerstone of chiral analysis, offering high-resolution separation of enantiomers.[][8][9][10] The fundamental principle involves the differential interaction of enantiomers with a chiral selector, which can be part of the stationary phase (Chiral Stationary Phase - CSP) or a mobile phase additive.[5][9][11]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most extensively used method for enantiomeric separation due to its versatility, robustness, and wide range of commercially available CSPs.[1][2][][10][11] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are particularly popular due to their broad applicability.[10][12]
Workflow for Chiral HPLC Method Development:
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. selvita.com [selvita.com]
- 4. Chiral stationary phases and applications in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chiral analysis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmafocusasia.com [pharmafocusasia.com]
Application Notes and Protocols for (R)-methyl-3-hydroxy-7-methyl-6-octenoate as a Perfuming Ingredient
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-methyl-3-hydroxy-7-methyl-6-octenoate is a chiral ester with potential applications in the fragrance industry. While specific data on the olfactory profile of this particular enantiomer is not extensively documented in public literature, its structural similarity to known fragrance ingredients suggests it may possess desirable aromatic properties. Esters are a crucial class of compounds in perfumery, often contributing fruity, floral, and sweet notes. The presence of a hydroxyl group and a double bond in the structure of this compound suggests a potentially complex and unique odor profile.
This document provides a comprehensive overview of the potential applications of this compound as a perfuming ingredient. It includes detailed protocols for its evaluation, incorporation into fragrance formulations, and safety assessment, based on established industry practices for analogous materials.
Chemical and Physical Properties
A summary of the key chemical and physical properties for methyl 3-hydroxy-7-methyl-6-octenoate is presented below. Data for the specific (R)-enantiomer is limited; therefore, data for the racemic mixture or structurally similar compounds is included for reference.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | Not available for the (R)-enantiomer. The related "6-Octenoic acid, 3-hydroxy-3,7-dimethyl-, methyl ester" has CAS 105650-24-6. | [1] |
| Molecular Formula | C₁₀H₁₈O₃ | N/A |
| Molecular Weight | 186.25 g/mol | N/A |
| Appearance | Expected to be a colorless to pale yellow liquid. | N/A |
| Odor Profile | Not specifically documented. Analogous compounds suggest potential for floral, fruity, green, and aromatic notes. A patent for 2-hydroxy-6-methyl-heptane derivatives describes green and aromatic notes, while another for 3-hydroxy-7-methyl-octane derivatives mentions floral fruity odors.[2] | N/A |
Application in Perfumery
Based on the chemical structure, this compound is anticipated to be a versatile ingredient in various fragrance applications.
-
Top to Middle Note: The molecular weight suggests it could function as a top to middle note, providing initial impact and contributing to the heart of the fragrance.
-
Blending and Modifying Properties: It may be used to add lift and freshness to floral and fruity compositions, and to introduce a natural, green aspect.[3] Its hydroxy group could also contribute to substantivity on the skin.
-
Potential Synergies: This ingredient could blend well with other common fragrance materials such as citrus oils, floral absolutes (jasmine, rose), and other esters.
Recommended Usage Levels (Hypothetical, based on similar materials):
| Application | Concentration (% in fragrance concentrate) |
| Fine Fragrance (Eau de Parfum, Eau de Toilette) | 0.1 - 2.0% |
| Personal Care (Lotions, Creams) | 0.05 - 0.5% |
| Soaps and Shampoos | 0.1 - 1.0% |
| Air Care (Candles, Diffusers) | 0.5 - 5.0% |
Experimental Protocols
While a specific, optimized synthesis for the (R)-enantiomer is not publicly available, a general retrosynthetic approach can be proposed, likely involving asymmetric synthesis or chiral resolution. A potential synthetic route could involve the asymmetric reduction of a corresponding β-keto ester.
DOT Diagram: Proposed Retrosynthetic Analysis
Caption: Proposed retrosynthesis of the target molecule.
A standardized sensory analysis protocol is crucial for characterizing the odor profile of a new fragrance ingredient.[4][5]
Objective: To determine the olfactory characteristics, intensity, and longevity of this compound.
Materials:
-
This compound (neat and in 10% ethanol solution)
-
Standard smelling strips
-
Odor-free evaluation booths[6]
-
Panel of trained sensory analysts (minimum of 5)
-
Reference fragrance materials for comparison
Procedure:
-
Preparation: Dip smelling strips into the 10% solution of the test material. Allow the solvent to evaporate for 30 seconds.
-
Initial Evaluation (Top Note): Panelists evaluate the strip immediately after solvent evaporation and record their impressions of the top notes.
-
Evaluation over Time (Middle and Base Notes): The smelling strips are evaluated at regular intervals (e.g., 15 min, 1 hr, 4 hr, 24 hr) to assess the evolution of the scent and its longevity.[7]
-
Descriptive Analysis: Panelists use a standardized vocabulary to describe the odor profile, including primary notes (e.g., fruity, floral, green), secondary notes, and any changes over time.
-
Intensity Rating: The intensity of the odor is rated on a scale (e.g., 1 to 9, from very weak to very strong) at each time point.
DOT Diagram: Olfactory Evaluation Workflow
References
- 1. Page loading... [guidechem.com]
- 2. EP2563752B1 - 2-hydroxy-6-methyl-heptane derivatives as perfuming ingredients - Google Patents [patents.google.com]
- 3. myrcenol, 543-39-5 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 6. sense-lab.co.uk [sense-lab.co.uk]
- 7. umbrex.com [umbrex.com]
Gas Chromatography in Chiral Analysis: Detailed Application Notes and Protocols for Researchers and Drug Development Professionals
The accurate separation and quantification of enantiomers, non-superimposable mirror-image molecules, is a critical aspect of modern pharmaceutical development, fragrance and flavor analysis, and environmental monitoring. Enantiomers of a chiral compound can exhibit significantly different pharmacological, toxicological, and sensory properties. Gas chromatography (GC), particularly with the use of chiral stationary phases (CSPs), has emerged as a powerful and versatile technique for the analysis of volatile and semi-volatile chiral compounds. This document provides detailed application notes and experimental protocols for the gas chromatographic analysis of various chiral compounds, aimed at researchers, scientists, and professionals in drug development.
Application Note 1: Enantioselective Analysis of Pharmaceutical Compounds - Ibuprofen
Introduction: Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) that is commonly sold as a racemic mixture of its (S)-(+)- and (R)-(-)-enantiomers. The (S)-(+)-enantiomer is responsible for the desired anti-inflammatory activity, while the (R)-(-)-enantiomer exhibits significantly lower potency. Therefore, the ability to separate and quantify these enantiomers is crucial for quality control and pharmacokinetic studies. This application note describes a direct method for the enantioselective analysis of ibuprofen using a cyclodextrin-based chiral stationary phase.
Data Presentation:
| Parameter | (R)-(-)-Ibuprofen | (S)-(+)-Ibuprofen |
| Retention Time (min) | 10.3 | 11.9 |
| Resolution (Rs) | \multicolumn{2}{c | }{1.22} |
Experimental Protocol:
A gas chromatographic-mass spectrometric (GC-MS) method is employed for the separation of ibuprofen enantiomers.[1] The separation is performed on a chiral capillary column.[1]
1. Sample Preparation:
- Prepare a standard solution of racemic ibuprofen in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.
- For pharmaceutical dosage forms, crush a tablet and dissolve the powder in the solvent to achieve a similar concentration, followed by filtration to remove excipients.
- For biological samples (e.g., plasma), perform a liquid-liquid or solid-phase extraction to isolate the ibuprofen.
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 7890B GC or equivalent.
- MS System: Agilent 5977A MSD or equivalent.
- Chiral Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXcst, 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250°C.
- Injection Volume: 1 µL in split mode (split ratio 50:1).
- Oven Temperature Program:
- Initial temperature: 150°C, hold for 1 minute.
- Ramp: Increase to 200°C at 5°C/min.
- Hold: Hold at 200°C for 5 minutes.
- MSD Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for ibuprofen (e.g., m/z 206, 161).
3. Data Analysis:
- Identify the peaks corresponding to the (R)- and (S)-ibuprofen enantiomers based on their retention times.
- Integrate the peak areas for each enantiomer.
- Calculate the enantiomeric excess (% ee) using the formula: % ee = [ |(Area_S - Area_R)| / (Area_S + Area_R) ] * 100
Logical Relationship: Direct vs. Indirect Chiral GC Analysis
Caption: Methodologies for Chiral GC Analysis.
Application Note 2: Analysis of Chiral Fragrance Compounds in Essential Oils
Introduction: The enantiomeric composition of volatile compounds in essential oils is a key indicator of their authenticity and quality.[2] Many chiral terpenes and their derivatives, which contribute significantly to the aroma profile of essential oils, exist predominantly as a single enantiomer in nature. The presence of a racemic mixture can indicate adulteration or synthetic origin.[3][4] This application note provides a protocol for the chiral analysis of key fragrance compounds in lavender oil.
Data Presentation:
| Compound | Enantiomer | Retention Time (min) on Rt-βDEXsm |
| α-Pinene | (+) | 10.500 |
| (-) | 10.941 | |
| Camphene | (+) | 11.566 |
| (-) | 11.952 | |
| β-Pinene | (+) | 12.690 |
| (-) | 13.200 | |
| Limonene | (+) | 14.850 |
| (-) | 15.585 | |
| Linalool | (+) | 18.230 |
| (-) | 18.450 |
Experimental Protocol:
1. Sample Preparation:
- Dilute the essential oil sample (e.g., lavender oil) 1:100 (v/v) in a suitable solvent such as n-hexane or dichloromethane.
2. GC-MS Instrumentation and Conditions:
- GC System: PerkinElmer Clarus 680 GC or equivalent.
- MS System: PerkinElmer Clarus SQ8 T MS or equivalent.
- Chiral Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Hydrogen at a linear velocity of 80 cm/sec.[2][5]
- Injector Temperature: 220°C.
- Injection Volume: 1 µL in split mode (split ratio 100:1).
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 1 minute.
- Ramp: Increase to 200°C at 2°C/min.[5]
- MSD Transfer Line Temperature: 220°C.
- Ion Source Temperature: 220°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full scan (m/z 40-300).
3. Data Analysis:
- Identify the chiral compounds of interest by comparing their mass spectra with a reference library (e.g., NIST).
- Determine the elution order of the enantiomers by analyzing authentic standards of the pure enantiomers, if available.
- Calculate the enantiomeric ratio for each identified chiral compound by comparing the peak areas of the two enantiomers.
Experimental Workflow: Chiral GC-MS Analysis
Caption: General Workflow for Chiral GC-MS Analysis.
Application Note 3: Indirect Chiral Analysis of Amphetamine-Type Stimulants
Introduction: Amphetamine and its derivatives are potent central nervous system stimulants that exist as enantiomers with different pharmacological activities. For instance, (S)-(+)-amphetamine is significantly more potent than its (R)-(-)-enantiomer. The enantiomeric profiling of seized illicit drugs can provide valuable information about the synthetic route used in their clandestine production. This application note describes an indirect method for the chiral separation of amphetamine using a chiral derivatizing agent followed by GC-MS analysis on a standard achiral column.
Data Presentation:
| Compound | Diastereomer | Retention Time (min) | Resolution (Rs) |
| Amphetamine-L-TPC | R-amphetamine derivative | 15.198 | 1.69 |
| S-amphetamine derivative | 15.383 |
Experimental Protocol:
1. Sample Preparation and Derivatization:
- Accurately weigh approximately 10 mg of the seized tablet powder and dissolve it in 10 mL of methanol.
- Vortex and sonicate the mixture for 10 minutes, then centrifuge.
- Take a 1 mL aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen.
- To the dried residue, add 100 µL of ethyl acetate and 50 µL of the chiral derivatizing agent, (S)-(-)-N-(trifluoroacetyl)prolyl chloride (L-TPC).
- Heat the mixture at 60°C for 30 minutes.
- After cooling, evaporate the solvent and reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
- GC System: Thermo Scientific TRACE GC Ultra or equivalent.
- MS System: Thermo Scientific ISQ MS or equivalent.
- Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Injector Temperature: 260°C.
- Injection Volume: 1 µL in splitless mode.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp 1: Increase to 200°C at 10°C/min.
- Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.
- MSD Transfer Line Temperature: 280°C.
- Ion Source Temperature: 250°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full scan (m/z 50-500) for identification and SIM mode for quantification.
3. Data Analysis:
- The two diastereomeric derivatives of amphetamine will be separated on the achiral column.
- Identify the peaks corresponding to the (R)- and (S)-amphetamine derivatives based on their retention times and mass spectra.
- Integrate the peak areas and calculate the enantiomeric ratio and enantiomeric excess as described in Application Note 1.
Signaling Pathway: Mechanism of Chiral Recognition on a Cyclodextrin-Based CSP
Caption: Chiral Recognition on a Cyclodextrin CSP.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Esterification Reactions
Welcome to the technical support center for the optimization of esterification reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during esterification experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your esterification reactions.
Low Ester Yield
Question: My esterification reaction is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in esterification are a common issue, often stemming from the reversible nature of the reaction.[1][2][3] Here are the primary factors to investigate and corresponding optimization strategies:
-
Incomplete Reaction (Equilibrium): The Fischer esterification is an equilibrium process.[2][4] To favor product formation, you can:
-
Use an Excess of One Reactant: Employing a large excess of the alcohol is a common and effective method to shift the equilibrium towards the ester.[2][5] For instance, using a 10-fold excess of alcohol can significantly increase the ester yield.[2]
-
Remove Water: Water is a byproduct of the reaction, and its presence can drive the equilibrium back towards the reactants (hydrolysis).[2][6] Effective water removal can be achieved by:
-
Dean-Stark Apparatus: This is a highly effective method for continuously removing water azeotropically with a solvent like toluene.[2][7]
-
Drying Agents: Adding molecular sieves or anhydrous salts like magnesium sulfate or sodium sulfate to the reaction mixture can sequester the water as it is formed.[4][8]
-
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction rate generally increases with temperature.[9] However, excessively high temperatures can lead to side reactions or decomposition of reactants or products. The optimal temperature is typically between 60-110 °C for many common esters.[4]
-
Catalyst Concentration: An insufficient amount of acid catalyst will result in a slow reaction rate. Conversely, too much catalyst can promote side reactions. A typical catalyst loading is 1-5 mol% of the carboxylic acid.
-
-
Work-up and Purification Issues:
-
Product Loss During Extraction: Esters, especially those with lower molecular weight, can have some solubility in the aqueous phase during extraction, leading to product loss.[10] Ensure proper phase separation and consider back-extraction of the aqueous layer with a fresh portion of organic solvent.
-
Incomplete Neutralization: Residual acid can catalyze the hydrolysis of the ester during work-up.[11] Ensure complete neutralization with a weak base like sodium bicarbonate solution.[11]
-
Product Separation Difficulties
Question: I am having trouble separating my ester from the reaction mixture after work-up. What could be the reason?
Answer:
Separation issues can arise from the physical properties of your specific ester and the composition of your reaction mixture.[10][12]
-
Emulsion Formation: Vigorous shaking during extraction, especially in the presence of acidic or basic residues, can lead to the formation of stable emulsions. If an emulsion forms, try adding brine (saturated NaCl solution) to break it, or allow the mixture to stand for a longer period.
-
High Solubility of Ester in the Aqueous Phase: Small esters, like ethyl acetate, have significant solubility in water, making a clean separation difficult.[10] In such cases, saturating the aqueous layer with salt (salting out) can decrease the ester's solubility and improve the separation.
-
Miscibility with Excess Alcohol: If a large excess of a water-miscible alcohol (like ethanol) was used, the ester might be soluble in the remaining alcohol-water mixture.[10] It is crucial to remove the excess alcohol, for example, by distillation or evaporation, before performing an aqueous work-up.[13]
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in Fischer esterification?
A1: The acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid.[1][14] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol, thereby increasing the reaction rate.[14][15]
Q2: Can I use a tertiary alcohol in a Fischer esterification?
A2: Tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination under acidic conditions to form alkenes.[4]
Q3: How do I know when my esterification reaction has reached equilibrium?
A3: You can monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The reaction is considered to have reached equilibrium when the ratio of reactants to products remains constant over time.
Q4: What are some common side reactions in esterification?
A4: Besides the reverse reaction (hydrolysis), potential side reactions include:
-
Dehydration of the alcohol: This is particularly problematic for secondary and tertiary alcohols at higher temperatures, leading to the formation of alkenes.
-
Ether formation: At high temperatures, two molecules of the alcohol can dehydrate to form an ether.
Q5: Is it always necessary to heat the reaction mixture?
A5: While heating is generally required to achieve a reasonable reaction rate, some highly reactive starting materials or the use of very strong catalysts might allow the reaction to proceed at room temperature, albeit at a slower rate.[16] Heating the reaction mixture under reflux is a common practice to maintain a constant temperature and prevent the loss of volatile reactants.[11]
Data Presentation
The following tables summarize the quantitative effects of key parameters on the esterification reaction.
Table 1: Effect of Molar Ratio of Alcohol to Carboxylic Acid on Ester Yield
| Molar Ratio (Alcohol:Acid) | Ester Yield (%) | Reference |
| 1:1 | 65 | [2] |
| 10:1 | 97 | [2] |
| 100:1 | 99 | [2] |
| 1:2 | ~70-80 | [17] |
| 6:1 | No significant increase | [18] |
| 8:1 | ~70 | [19] |
Table 2: Effect of Temperature on Esterification Conversion/Yield
| Temperature (°C) | Conversion/Yield (%) | Reaction System | Reference |
| 30 | ~55 | Benzoic acid + n-propanol | [17] |
| 40 | ~65 | Benzoic acid + n-propanol | [17] |
| 50 | ~75 | Benzoic acid + n-propanol | [17] |
| 50 | 70.9 | Acetic acid + ethanol | [20] |
| 60 | 80 | Acetic acid + ethanol | [20] |
| 50-60 | Positive influence on yield | Beef tallow + methanol | [21] |
| 523 K (250°C) | 80 | Oleic acid + methanol | [18] |
| 563 K (290°C) | ~93 | Oleic acid + methanol | [18] |
Table 3: Effect of Catalyst Concentration on Esterification
| Catalyst | Catalyst Concentration | Observation | Reference |
| H₂SO₄ | 0.5 wt% | Used for FFA reduction | [21] |
| CaO | 2-4 wt% | Negligible effect above 3 wt% | [21] |
Experimental Protocols
Protocol 1: General Fischer Esterification with Reflux
This protocol is suitable for the synthesis of a wide range of esters.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equivalent) and the alcohol (3-10 equivalents).[5]
-
Carefully add the acid catalyst (e.g., concentrated sulfuric acid, 1-5 mol%) to the mixture.[5]
-
Attach a reflux condenser to the flask and ensure a continuous flow of cold water through the condenser jacket.[22]
-
-
Reaction:
-
Work-up:
-
Cool the reaction mixture to room temperature.[22]
-
If a large excess of alcohol was used, remove it by rotary evaporation.[13]
-
Dilute the residue with an organic solvent (e.g., ethyl acetate or diethyl ether) and transfer it to a separatory funnel.[23]
-
Wash the organic layer sequentially with:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[22]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
-
Purification:
Protocol 2: Esterification with a Dean-Stark Trap for Water Removal
This protocol is particularly useful when using a stoichiometric amount of alcohol or for less reactive substrates.
-
Reaction Setup:
-
Reaction:
-
Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap.[7]
-
As the vapor condenses, the water will separate and collect in the bottom of the trap, while the solvent will overflow back into the reaction flask.[2]
-
Continue the reaction until no more water collects in the trap.[7]
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedures as described in Protocol 1.
-
Visualizations
Caption: General experimental workflow for Fischer esterification.
Caption: Troubleshooting logic for low ester yield.
Caption: Simplified mechanism of acid-catalyzed Fischer esterification.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 6. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 7. demolab.chem.wisc.edu [demolab.chem.wisc.edu]
- 8. brainly.com [brainly.com]
- 9. mdpi.com [mdpi.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. scienceready.com.au [scienceready.com.au]
- 12. reddit.com [reddit.com]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Ester synthesis by esterification [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 21. media.neliti.com [media.neliti.com]
- 22. community.wvu.edu [community.wvu.edu]
- 23. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 24. cerritos.edu [cerritos.edu]
- 25. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Asymmetric Synthesis Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during asymmetric synthesis experiments.
Section 1: Troubleshooting Low Enantioselectivity (ee)
FAQs
Q1: My asymmetric reaction is giving low enantiomeric excess (ee). What are the most common causes?
Low enantiomeric excess is a frequent issue in asymmetric synthesis and can stem from several factors. The primary areas to investigate include the catalyst system, reaction conditions, and the purity of your starting materials. Often, subtle changes in the reaction environment can have a significant impact on the stereochemical outcome.[1][2]
Potential causes include:
-
Catalyst-Related Issues:
-
Suboptimal Catalyst/Ligand: The chosen chiral catalyst or ligand may not be ideal for the specific substrate.
-
Catalyst Decomposition: The catalyst may be sensitive to air, moisture, or impurities, leading to the formation of a non-selective or less selective catalytic species.
-
Incorrect Catalyst Loading: Both too high and too low catalyst loadings can negatively impact enantioselectivity.
-
-
Reaction Condition Issues:
-
Suboptimal Temperature: The reaction temperature may be too high, leading to a decrease in the energy difference between the diastereomeric transition states.
-
Inappropriate Solvent: The solvent can play a crucial role in the organization of the transition state through solvation effects. An unsuitable solvent can lead to poor enantioselectivity.[3]
-
Incorrect Concentration: The concentration of reactants can influence reaction kinetics and, in some cases, the formation of catalyst aggregates with different selectivities.
-
-
Substrate and Reagent Issues:
-
Impure Substrate/Reagents: Impurities can interfere with the catalyst or the reaction pathway.
-
Presence of Water or Oxygen: Many asymmetric catalysts are sensitive to moisture and air.
-
Q2: How can I systematically troubleshoot low enantioselectivity?
A systematic approach is crucial for identifying the root cause of low ee. The following workflow provides a logical sequence of experiments to perform.
Q3: What is the general experimental protocol for screening catalysts to improve enantioselectivity?
A catalyst screening experiment is designed to rapidly evaluate a range of catalysts or ligands under a standard set of conditions to identify promising candidates for further optimization.
Experimental Protocol: Catalyst/Ligand Screening
-
Preparation:
-
Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).
-
Use freshly distilled and degassed solvents.
-
Prepare stock solutions of your substrate and any achiral reagents to ensure consistent dispensing.
-
-
Reaction Setup:
-
In an array of reaction vials (e.g., in a parallel synthesizer or a multi-well plate) inside a glovebox, add the appropriate chiral ligand and metal precursor (if applicable) to each vial.
-
Add the solvent, followed by the substrate from the stock solution.
-
Initiate the reaction by adding the final reagent (e.g., a reducing agent in a hydrogenation).
-
-
Reaction Monitoring and Analysis:
-
Stir the reactions at the desired temperature for a set period.
-
Quench the reactions and prepare samples for analysis.
-
Determine the enantiomeric excess of the product in each reaction using a suitable analytical technique (e.g., chiral HPLC or GC).
-
-
Data Evaluation:
-
Compare the ee values obtained with each catalyst/ligand to identify the most selective ones.
-
Q4: How does temperature affect enantioselectivity, and how can I optimize it?
Temperature has a significant impact on the enantioselectivity of a reaction. Generally, lower temperatures lead to higher enantioselectivity because the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states becomes more significant relative to the thermal energy (kT).
Table 1: Effect of Temperature on Enantioselectivity in an Asymmetric Aldol Reaction
| Entry | Temperature (°C) | Enantiomeric Excess (% ee) |
| 1 | 25 | 75 |
| 2 | 0 | 88 |
| 3 | -20 | 95 |
| 4 | -78 | >99 |
Data is illustrative and will vary depending on the specific reaction.
To optimize temperature, run the reaction at a series of decreasing temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C, -78 °C) and analyze the ee at each point. Be aware that lowering the temperature will also decrease the reaction rate, so longer reaction times may be necessary.
Q5: What is the role of the solvent in controlling enantioselectivity?
The solvent can influence the stability of the diastereomeric transition states through various interactions, such as hydrogen bonding, dipole-dipole interactions, and steric effects.[3] A change in solvent can alter the conformation of the catalyst-substrate complex, leading to a different stereochemical outcome.
Table 2: Effect of Solvent on Enantioselectivity in an Asymmetric Diels-Alder Reaction
| Entry | Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% ee) |
| 1 | Toluene | 2.4 | 85 |
| 2 | Dichloromethane | 9.1 | 92 |
| 3 | THF | 7.5 | 78 |
| 4 | Acetonitrile | 37.5 | 65 |
Data is illustrative and will vary depending on the specific reaction.[4][5]
It is advisable to screen a range of solvents with varying polarities and coordinating abilities.
Section 2: Troubleshooting Low Diastereoselectivity (dr)
FAQs
Q1: My reaction is producing a mixture of diastereomers with a low diastereomeric ratio (dr). What are the key factors to consider?
Low diastereoselectivity is often encountered in reactions that create a second stereocenter in a molecule that is already chiral. The key to improving diastereoselectivity lies in understanding and controlling the factors that influence the facial selectivity of the approaching reagent.
Key factors include:
-
Enolate Geometry: In reactions involving enolates, such as aldol reactions, the geometry (E or Z) of the enolate can have a profound impact on the diastereoselectivity of the product.[6]
-
Chiral Auxiliary: For substrate-controlled diastereoselective reactions, the choice of chiral auxiliary is critical.
-
Lewis Acid/Chelating Metal: The nature of the Lewis acid or metal cation can influence the geometry of the transition state, particularly in aldol and related reactions.
-
Reaction Temperature: Similar to enantioselectivity, lower temperatures generally favor higher diastereoselectivity.
-
Solvent: The solvent can affect the aggregation state of reagents and the stability of the transition states.
Q2: I'm performing an Evans Aldol reaction and getting poor diastereoselectivity. What should I investigate?
The Evans aldol reaction is a powerful method for controlling diastereoselectivity. If you are observing a low dr, consider the following:
-
Enolate Formation: Ensure that you are using the correct conditions to generate the desired Z-enolate. The choice of base (e.g., LDA vs. NaHMDS) and solvent (e.g., THF) is crucial.
-
Lewis Acid: The choice of boron reagent (e.g., Bu₂BOTf) is important for achieving a well-organized, chair-like Zimmerman-Traxler transition state.
-
Aldehyde Purity: Impurities in the aldehyde can interfere with the reaction.
-
Temperature Control: Maintain a low temperature throughout the enolization and aldol addition steps.
Section 3: Troubleshooting Low Reaction Yield
FAQs
Q1: My asymmetric reaction has good stereoselectivity, but the yield is very low. What are the likely causes?
Low yield in the presence of good stereoselectivity suggests that the desired catalytic cycle is operating efficiently from a selectivity standpoint, but other factors are limiting the overall conversion of starting material to product.
Common causes include:
-
Catalyst Inhibition or Deactivation: The catalyst may be poisoned by impurities or may decompose over the course of the reaction.
-
Slow Reaction Rate: The reaction may be too slow under the conditions required for high stereoselectivity (e.g., low temperature).
-
Side Reactions: The starting material or product may be undergoing decomposition or participating in non-productive side reactions.
-
Poor Substrate Solubility: The substrate may not be fully dissolved in the reaction medium, leading to a heterogeneous mixture and incomplete reaction.
-
Workup and Purification Issues: The product may be lost during the workup or purification steps.
Q2: What is a general approach to improving the yield of an asymmetric reaction?
Improving the yield often involves a careful re-examination of the entire experimental procedure, from the purity of the reagents to the final purification of the product.
Table 3: Troubleshooting Low Yield in Asymmetric Hydrogenation
| Observation | Potential Cause | Suggested Action |
| Reaction stalls at low conversion | Catalyst deactivation | Purify substrate and solvents; use a glovebox for reaction setup; screen for more robust catalysts. |
| Formation of byproducts | Side reactions | Lower the reaction temperature; change the solvent; investigate alternative catalysts that are more selective. |
| Incomplete reaction | Slow reaction rate | Increase catalyst loading; increase temperature (monitor effect on ee); screen for more active catalysts. |
| Low isolated yield after workup | Product loss during extraction or chromatography | Optimize workup procedure (e.g., pH adjustment, choice of extraction solvent); use a different purification method. |
Q3: Can you provide a case study for troubleshooting low yield?
Case Study: Sharpless Asymmetric Epoxidation
A researcher was performing a Sharpless asymmetric epoxidation of a sensitive allylic alcohol and observed high ee (>95%) but a low isolated yield (<30%).
-
Initial Hypothesis: The product epoxide is unstable under the reaction or workup conditions.
-
Troubleshooting Steps:
-
Reaction Monitoring: The reaction was monitored by TLC, which showed clean conversion to a single product spot. This suggested the issue was not with the reaction itself.
-
Workup Modification: The standard workup involved quenching with aqueous NaOH. It was hypothesized that the basic conditions were causing epoxide ring-opening. The workup was modified to a milder quench with aqueous Na₂SO₃.
-
Purification Modification: The product was found to be volatile and was being lost during solvent removal under high vacuum. The solvent was removed at a lower temperature and pressure.
-
-
Outcome: By modifying the workup and purification procedures, the isolated yield increased to over 80% without compromising the high enantioselectivity.[7][8]
Section 4: Scalability and Process Development
FAQs
Q1: I have successfully developed a high-yielding and highly enantioselective reaction on a small scale. What are the key challenges I should anticipate when scaling up?
Scaling up an asymmetric synthesis from the lab bench to a pilot plant or manufacturing scale introduces a new set of challenges that are often not apparent at the milligram scale.
Key challenges include:
-
Mixing and Heat Transfer: Efficient mixing and temperature control become more difficult in larger reactors. This can lead to local hot spots, which can decrease stereoselectivity and promote side reactions.
-
Reagent Addition: The rate of addition of reagents can have a significant impact on the reaction profile. A dropwise addition in the lab may need to be carefully controlled on a larger scale.
-
Catalyst Cost and Availability: The cost of the chiral catalyst can become a significant factor in the overall cost of the process.
-
Workup and Purification: Extraction and chromatography techniques that are routine in the lab may not be practical or economical on a large scale.
-
Safety: The safety hazards associated with the reagents and reaction conditions need to be carefully evaluated for a large-scale process.
Section 5: Experimental Protocols
Detailed Protocol: Determination of Enantiomeric Excess using Chiral HPLC
This protocol outlines the general steps for determining the enantiomeric excess of a chiral compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).
-
Sample Preparation:
-
Prepare a stock solution of your reaction mixture or purified product in a suitable solvent (e.g., the mobile phase). The concentration should be within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Prepare a racemic standard of your product for method development and to confirm the elution order of the enantiomers.
-
-
HPLC Method Development:
-
Column Selection: Choose a chiral stationary phase that is appropriate for your class of compound. Common CSPs include polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD).
-
Mobile Phase Selection: Start with a common mobile phase for the chosen column, typically a mixture of hexane and isopropanol for normal phase or acetonitrile and water/buffer for reversed-phase.
-
Optimization: Inject the racemic standard and adjust the mobile phase composition to achieve baseline separation of the two enantiomer peaks. The ratio of the solvents, flow rate, and column temperature can all be optimized.[9][10][11]
-
-
Analysis of the Sample:
-
Once a suitable method is developed, inject your sample.
-
Integrate the peak areas of the two enantiomers.
-
-
Calculation of Enantiomeric Excess:
-
The enantiomeric excess is calculated using the following formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
-
This technical support guide is intended to be a starting point for troubleshooting common issues in asymmetric synthesis. For more specific problems, consulting the primary literature for the particular reaction class is highly recommended.
References
- 1. Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS - International Collegiate Journal of Science [icjs.us]
- 2. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantifying asymmetry in concerted reactions: solvents effect on a Diels-Alder cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacy180.com [pharmacy180.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. uma.es [uma.es]
- 10. researchgate.net [researchgate.net]
- 11. heraldopenaccess.us [heraldopenaccess.us]
Technical Support Center: Improving Enantiomeric Excess in Chiral Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in chiral synthesis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the enantiomeric excess (ee) of your reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format with detailed solutions and protocols.
Q1: My reaction is producing a low enantiomeric excess (% ee). What are the first steps to troubleshoot this?
A1: Low enantiomeric excess is a common issue in asymmetric synthesis. A systematic approach to troubleshooting is crucial. The initial focus should be on the reaction parameters that most significantly influence stereoselectivity: the catalyst system, solvent, and temperature.
Initial Troubleshooting Workflow
Caption: A flowchart for troubleshooting low enantiomeric excess.
Recommended Actions:
-
Verify Catalyst and Ligand Integrity: Ensure the chiral catalyst or ligand is of the correct enantiomeric form, high purity, and has not decomposed.
-
Solvent Screening: The choice of solvent can have a profound impact on enantioselectivity.[1][2][3] Screen a range of solvents with varying polarities.
-
Temperature Optimization: Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[4]
-
Check Substrate and Reagent Purity: Impurities in your starting materials can sometimes interfere with the catalyst.
Q2: How significantly can solvent choice affect my enantiomeric excess?
A2: Solvent choice is a critical parameter that can dramatically alter not only the enantiomeric excess but sometimes even invert the stereochemical outcome of a reaction.[5] The solvent influences the stability of the catalyst-substrate complex and the transition states.
For example, in a gold-catalyzed hydroamination, switching the solvent from methanol to toluene resulted in the formation of the opposite enantiomer.[5] In another case, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent instead of dichloromethane (DCM) in rhodium-catalyzed cyclopropanation reactions led to a considerable improvement in enantioselectivity for a range of substrates.[6]
Table 1: Effect of Solvent on Enantiomeric Excess in a Rhodium-Catalyzed Cyclopropanation [6]
| Substrate Combination | Solvent | Enantiomeric Excess (% ee) |
| Aryldiazoacetate 1 + Alkene A | DCM | 55 |
| Aryldiazoacetate 1 + Alkene A | HFIP | 85 |
| Aryldiazoacetate 2 + Alkene B | DCM | 64 |
| Aryldiazoacetate 2 + Alkene B | HFIP | 73 |
| Aryldiazoacetate 3 + Alkene C | DCM | 25 (S) |
| Aryldiazoacetate 3 + Alkene C | HFIP | 78 (R) |
Q3: I'm observing a decrease in % ee as the reaction progresses. What could be the cause?
A3: A decrease in enantiomeric excess over time can be attributed to several factors:
-
Product Racemization: The chiral product itself might be racemizing under the reaction conditions. This can be tested by subjecting the purified enantiomerically enriched product to the reaction conditions (without the starting materials) and monitoring its optical purity over time.
-
Catalyst Decomposition: The chiral catalyst may be degrading to a less selective or non-selective species.
-
Temperature Fluctuations: Inconsistent temperature control can lead to variations in enantioselectivity.[7]
Q4: My catalyst loading seems to affect the enantioselectivity. How do I optimize it?
A4: The relationship between catalyst loading and enantioselectivity can be complex. While insufficient catalyst can lead to slow reactions, excessively high concentrations can sometimes lead to the formation of catalyst aggregates, such as dimers, which may have lower selectivity than the monomeric form.[8]
Optimization Strategy:
-
Run a Series of Reactions: Set up parallel reactions with varying catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%).
-
Monitor Conversion and % ee: Analyze samples from each reaction at various time points to determine both the reaction rate and the enantiomeric excess.
-
Identify the Optimal Range: The goal is to find the lowest catalyst loading that provides a good reaction rate and the highest enantiomeric excess.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and how is it calculated?
A1: Enantiomeric excess (ee) is a measurement of the purity of a chiral sample. It reflects the degree to which one enantiomer is present in excess of the other.[11] It is calculated using the following formula:
% ee = ([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer]) x 100%
For example, a mixture containing 95% of the (R)-enantiomer and 5% of the (S)-enantiomer has an enantiomeric excess of 90%.[12]
Q2: How does temperature generally influence enantioselectivity?
A2: Temperature is a crucial parameter in controlling enantioselectivity.[4] According to the Eyring equation, the difference in the free energies of activation (ΔΔG‡) for the formation of the two enantiomers determines the enantiomeric ratio. Lowering the temperature generally increases this energy difference, leading to a higher enantiomeric excess. However, this is not always the case, and sometimes an optimal temperature exists.[7][13] There are also instances of temperature-dependent reversal of enantioselectivity.[13]
Table 2: Conceptual Impact of Temperature on Enantioselectivity
| Temperature | ΔΔG‡ | Enantiomeric Ratio (k_R / k_S) | Enantiomeric Excess (% ee) |
| High | Small | Approaches 1 | Low |
| Low | Large | Deviates from 1 | High |
Q3: What are some common analytical techniques to determine % ee?
A3: Accurate determination of enantiomeric excess is vital. Common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used and reliable methods. The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to their separation.
-
Chiral Gas Chromatography (GC): Similar in principle to HPLC, but used for volatile compounds.
-
NMR Spectroscopy with Chiral Shift Reagents: Chiral lanthanide shift reagents can be added to an NMR sample, causing the signals of the two enantiomers to be resolved, allowing for their integration and the calculation of the % ee.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in an Asymmetric Reaction
-
Preparation: In an array of clean, dry reaction vials, place identical amounts of the chiral catalyst/ligand and any necessary activators or additives.
-
Solvent Addition: To each vial, add the same volume of a different anhydrous solvent. Solvents to consider include toluene, dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and diethyl ether.
-
Initiation: Add the substrate(s) to each vial, ensuring the concentration is consistent across all reactions.
-
Reaction: Stir all reactions at a constant, controlled temperature.
-
Monitoring: Withdraw aliquots from each reaction at set time intervals (e.g., 1h, 4h, 12h, 24h). Quench the aliquots appropriately.
-
Analysis: Analyze the crude reaction mixture from each aliquot by a suitable method (e.g., GC, NMR) to determine conversion.
-
% ee Determination: Purify the product if necessary and determine the enantiomeric excess for each solvent using chiral HPLC or GC.
-
Evaluation: Compare the results to identify the solvent that provides the best balance of reactivity and enantioselectivity.
Solvent Screening Workflow
Caption: Workflow for a parallel solvent screening experiment.
References
- 1. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Effect of organic solvents on enantioselectivity of protease catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. interesjournals.org [interesjournals.org]
- 10. interesjournals.org [interesjournals.org]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Asymmetric synthesis Introduction enantiomeric excess | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (R)-methyl-3-hydroxy-7-methyl-6-octenoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-methyl-3-hydroxy-7-methyl-6-octenoate. The information is structured to address common challenges and provide solutions based on established organic synthesis principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The synthesis of this compound, a chiral β-hydroxy ester, typically involves two main strategies:
-
The Reformatsky Reaction: This classic method involves the reaction of an α-haloester (like methyl bromoacetate) with an aldehyde (citral) in the presence of zinc metal.[1][2][3] Subsequent asymmetric reduction or the use of a chiral auxiliary can yield the desired (R)-enantiomer.
-
Asymmetric Hydrogenation of a β-keto Ester: This modern approach involves the synthesis of the corresponding β-keto ester, methyl 3-oxo-7-methyl-6-octenoate, followed by a highly enantioselective hydrogenation using a chiral catalyst (e.g., a Ru-BINAP complex). This method often provides high enantiomeric excess.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Reagent Quality: Ensure the purity and reactivity of your starting materials, particularly the aldehyde (citral), which can be prone to oxidation or polymerization, and the α-haloester, which can degrade.
-
Reaction Conditions: In the Reformatsky reaction, the activation of zinc is crucial. Inadequate activation can lead to incomplete reaction. For asymmetric hydrogenation, catalyst activity can be diminished by impurities in the substrate or solvent.
-
Work-up and Purification: Product loss during extraction, distillation, or chromatography is a common issue. Optimize your purification protocol to minimize such losses.
Q3: I am observing poor enantioselectivity in my asymmetric hydrogenation. What can I do?
A3: Poor enantioselectivity is a common challenge in asymmetric synthesis. Consider the following:
-
Catalyst Choice and Loading: The choice of chiral ligand and the metal precursor is critical. The catalyst loading should also be optimized; too low a concentration may not be effective, while too high a concentration can sometimes lead to side reactions.
-
Solvent Effects: The solvent can significantly influence the stereochemical outcome of the reaction. Screen a variety of solvents to find the optimal one for your catalyst system.
-
Temperature and Pressure: These parameters can have a profound effect on enantioselectivity. A systematic optimization of both temperature and hydrogen pressure is recommended.
-
Substrate Purity: Impurities in the β-keto ester can sometimes interfere with the catalyst, leading to lower enantioselectivity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reaction fails to initiate (Reformatsky) | Inactive zinc metal. | Activate the zinc prior to the reaction by washing with dilute HCl, water, ethanol, and ether, followed by drying under vacuum. |
| Presence of water in the reaction. | Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | |
| Formation of a significant amount of a higher boiling point side-product. | Aldol condensation of the starting aldehyde. | Add the aldehyde slowly to the reaction mixture containing the Reformatsky reagent to maintain a low concentration of the free aldehyde. |
| Product is a mixture of diastereomers (Asymmetric Hydrogenation) | Inefficient chiral catalyst or non-optimal reaction conditions. | Screen different chiral ligands and optimize reaction parameters such as solvent, temperature, and hydrogen pressure. |
| Racemization of the product during work-up or purification. | Avoid harsh acidic or basic conditions during the work-up. Use neutral or mildly acidic/basic conditions for extraction and chromatography. | |
| Presence of unreacted starting materials in the final product. | Incomplete reaction. | Increase the reaction time or temperature (while monitoring for side-product formation). Ensure proper stoichiometry of reagents. |
| Inefficient purification. | Optimize the chromatography conditions (e.g., solvent system, column length) or distillation parameters to effectively separate the product from starting materials. |
Potential Side-Product Formation
Based on the reaction mechanisms involved in the synthesis of similar chiral β-hydroxy esters, the following side-products are plausible:
-
(S)-methyl-3-hydroxy-7-methyl-6-octenoate: The undesired enantiomer of the target molecule. Its formation is a direct consequence of incomplete enantioselectivity in the asymmetric step.
-
Methyl-3,7-dimethyl-2,6-octadienoate: This can arise from the dehydration of the desired product, particularly under acidic conditions or at elevated temperatures during distillation.
-
Aldol-type condensation products: Self-condensation of the starting aldehyde (citral) or reaction of the enolate with another aldehyde molecule can lead to higher molecular weight impurities.
-
Over-reduction products: In the hydrogenation step, if not carefully controlled, the double bond in the carbon chain could also be reduced.
Data on Related Syntheses
The following tables summarize typical yields and enantiomeric excess (ee) or diastereomeric ratios (dr) achieved in the synthesis of analogous chiral β-hydroxy esters. This data can serve as a benchmark for optimizing your own experiments.
Table 1: Asymmetric Hydrogenation of various β-Keto Esters
| Substrate | Catalyst | Solvent | Yield (%) | ee (%) |
| Methyl acetoacetate | Ru-BINAP | Methanol | >95 | 98 |
| Ethyl benzoylacetate | Rh-DIPAMP | Toluene | 92 | 95 |
| Methyl 3-oxohexanoate | Ru-MeO-BIPHEP | Ethanol | 98 | >99 |
Table 2: Diastereoselectivity in Reformatsky-type Reactions
| Aldehyde | α-Haloester | Chiral Auxiliary | Yield (%) | dr |
| Benzaldehyde | Methyl bromoacetate | (S)-Proline | 85 | 90:10 |
| Cyclohexanecarboxaldehyde | Ethyl bromoacetate | (-)-8-Phenylmenthol | 78 | 95:5 |
| Isovaleraldehyde | t-Butyl bromoacetate | Evans auxiliary | 91 | >99:1 |
Key Experimental Protocols
Protocol 1: General Procedure for the Reformatsky Reaction
-
Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place zinc dust. Add dilute HCl and stir for 5 minutes. Decant the acid and wash the zinc with water, ethanol, and then diethyl ether. Dry the activated zinc under vacuum.
-
Reaction Setup: Under an inert atmosphere (argon), add anhydrous THF to the flask containing the activated zinc.
-
Reagent Addition: A solution of the α-haloester (e.g., methyl bromoacetate) and the aldehyde (e.g., citral) in anhydrous THF is added dropwise to the stirred suspension of zinc at a controlled temperature (often room temperature or slightly elevated).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: General Procedure for Asymmetric Hydrogenation of a β-Keto Ester
-
Catalyst Preparation: In a glovebox, the chiral catalyst is prepared by dissolving the metal precursor (e.g., [RuCl2(p-cymene)]2) and the chiral ligand (e.g., (R)-BINAP) in an appropriate degassed solvent.
-
Reaction Setup: The β-keto ester substrate is dissolved in a degassed solvent in a high-pressure autoclave.
-
Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred at the desired temperature.
-
Reaction Monitoring: The reaction progress is monitored by taking aliquots and analyzing them by GC or HPLC to determine conversion and enantiomeric excess.
-
Work-up: Once the reaction is complete, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
Purification: The residue is typically purified by column chromatography to remove the catalyst and any non-volatile impurities.
Visualizations
Caption: Synthetic routes to this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Pathways leading to desired product and potential side-products.
References
Technical Support Center: Stereoselective Synthesis
Welcome to the Technical Support Center for Stereoselective Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during stereoselective reactions. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in optimizing your synthetic strategies.
Troubleshooting Guides
This section addresses specific issues that may arise during stereoselective synthesis experiments. Each problem is presented in a question-and-answer format, outlining potential causes and providing actionable solutions.
Issue 1: Low Enantiomeric Excess (ee%)
Q: My reaction is producing the desired product, but the enantiomeric excess is consistently low. What are the potential causes and how can I improve it?
A: Low enantiomeric excess is a common challenge in asymmetric catalysis. Several factors can contribute to this issue, ranging from reaction conditions to the catalyst system itself.
Potential Causes and Solutions:
-
Suboptimal Temperature: Temperature plays a critical role in the energy difference between the diastereomeric transition states that lead to the two enantiomers. Lower temperatures often enhance enantioselectivity by favoring the lower energy transition state.[1]
-
Troubleshooting Steps:
-
Systematic Temperature Screening: Perform the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to determine the optimal condition for enantioselectivity.
-
Monitor Reaction Rate: Be aware that lowering the temperature will also decrease the reaction rate, so longer reaction times may be necessary.
-
Data Presentation: Effect of Temperature on Enantioselective Hydrogenation of Acetophenone
-
| Temperature (K) | Conversion (%) | Enantiomeric Excess (ee%) |
| 273 | >99 | ~45 |
| 293 | >99 | ~55 |
| 313 | >99 | 60.5 |
| 323 | >99 | 51.2 |
-
Incorrect Solvent: The solvent can significantly influence the conformation of the catalyst-substrate complex and the transition state energies. A solvent that does not appropriately stabilize the desired transition state can lead to poor enantioselectivity.
-
Troubleshooting Steps:
-
Solvent Screening: Test a variety of solvents with different polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, ethanol).
-
Consult Literature: Review literature for the specific class of reaction and catalyst to identify solvents that have proven effective.
-
-
-
Catalyst Deactivation or Impurity: The chiral catalyst may be degrading under the reaction conditions or may be contaminated with impurities that inhibit its stereodirecting ability.
-
Troubleshooting Steps:
-
Use Fresh Catalyst: Ensure the catalyst is pure and freshly prepared or purchased from a reliable source.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
-
Monitor Catalyst Stability: Analyze the catalyst before and after the reaction (if feasible) to check for degradation.
-
-
-
Sub-optimal Catalyst Loading: The concentration of the catalyst can influence the reaction kinetics and, in some cases, the enantioselectivity.
-
Troubleshooting Steps:
-
Vary Catalyst Loading: Experiment with different catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.
-
-
Logical Relationship for Troubleshooting Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantiomeric excess.
Issue 2: Poor Diastereoselectivity
Q: My reaction produces a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the diastereoselectivity?
A: Poor diastereoselectivity arises when the energy difference between the transition states leading to the different diastereomers is small. This can often be addressed by modifying the reaction conditions or the reagents.
Potential Causes and Solutions:
-
Steric Hindrance: Insufficient steric bulk on the chiral auxiliary, substrate, or reagent can lead to a lack of facial selectivity.
-
Troubleshooting Steps:
-
Modify Substrate/Reagent: If possible, introduce bulkier protecting groups or substituents to increase steric hindrance and favor one approach of the reagent.
-
Choose a Bulkier Catalyst/Auxiliary: Employ a chiral catalyst or auxiliary with larger steric groups to create a more defined chiral pocket.
-
-
-
Chelation Control: The presence or absence of a chelating metal can dramatically influence the conformation of the transition state and thus the diastereoselectivity.
-
Troubleshooting Steps:
-
Add a Lewis Acid: For reactions involving carbonyls, the addition of a Lewis acid (e.g., TiCl4, MgBr2) can promote a more rigid, chelated transition state, leading to higher diastereoselectivity.
-
Change the Metal Counterion: In enolate chemistry, the choice of metal counterion (e.g., Li+, Na+, K+, or boron) can affect the geometry of the enolate and the subsequent aldol addition.
-
-
-
Reaction Temperature: As with enantioselectivity, temperature can influence diastereoselectivity.
-
Troubleshooting Steps:
-
Lower the Temperature: Running the reaction at lower temperatures can amplify the small energy differences between diastereomeric transition states.
-
-
Data Presentation: Effect of Enolate Geometry on Aldol Diastereoselectivity
| Enolate Geometry | Aldehyde | Product Diastereomer (syn:anti) |
| (Z)-Enolate | R-CHO | Major: syn |
| (E)-Enolate | R-CHO | Major: anti |
This table illustrates the general principle of the Zimmerman-Traxler model for aldol reactions.
Logical Relationship for Troubleshooting Poor Diastereoselectivity
Caption: Troubleshooting workflow for poor diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the difference between enantioselectivity and diastereoselectivity?
A1: Enantioselectivity refers to the preferential formation of one enantiomer over its mirror image. Diastereoselectivity, on the other hand, is the preferential formation of one diastereomer over other possible diastereomers. Diastereomers are stereoisomers that are not mirror images of each other.
Q2: How can I determine the enantiomeric excess of my product?
A2: The most common methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas gives the enantiomeric ratio, from which the ee% can be calculated. Chiral shift reagents in NMR spectroscopy can also be used to differentiate enantiomers.
Q3: My catalyst seems to be deactivating over the course of the reaction. What can I do?
A3: Catalyst deactivation can be caused by several factors, including poisoning by impurities, thermal degradation, or reaction with the substrate or product.[2] To mitigate this, ensure all reagents and solvents are pure and dry, run the reaction under an inert atmosphere, and consider using a more robust catalyst or optimizing the reaction temperature to avoid decomposition. In some cases, slow addition of a reagent can help maintain a low concentration of a potentially deactivating species.
Q4: Can the choice of achiral base affect the stereochemical outcome?
A4: Yes, even an achiral base can influence the stereoselectivity of a reaction. The base can affect the aggregation state of the catalyst or the geometry of an enolate intermediate, which in turn can impact the stereochemical outcome. It is often worthwhile to screen different bases (e.g., triethylamine, diisopropylethylamine, potassium carbonate) during reaction optimization.
Experimental Protocols
Noyori Asymmetric Hydrogenation of Acetophenone
This protocol is a general procedure for the asymmetric hydrogenation of acetophenone to 1-phenylethanol using a Ru(II)-diamine-diphosphine catalyst.
Materials:
-
RuCl2--INVALID-LINK-- (catalyst)
-
Acetophenone
-
2-Propanol (anhydrous)
-
Potassium tert-butoxide (t-BuOK)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the Ru catalyst (e.g., 0.01 mmol, 1 mol%).
-
Add potassium tert-butoxide (e.g., 0.02 mmol, 2 mol%).
-
Add anhydrous 2-propanol (e.g., 10 mL).
-
Stir the mixture at room temperature for 10 minutes to activate the catalyst.
-
Add acetophenone (e.g., 1 mmol) to the reaction mixture.
-
Pressurize the flask with hydrogen gas (e.g., 10 atm) and stir vigorously.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully vent the hydrogen gas and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Experimental Workflow for Noyori Asymmetric Hydrogenation
Caption: Workflow for Noyori asymmetric hydrogenation.
Sharpless Asymmetric Epoxidation of Geraniol
This protocol describes the enantioselective epoxidation of the allylic alcohol geraniol.
Materials:
-
Titanium(IV) isopropoxide [Ti(O-i-Pr)4]
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)
-
Anhydrous dichloromethane (DCM)
-
4Å Molecular sieves
-
Inert gas (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
Activate 4Å molecular sieves by heating under vacuum.
-
To a dry, three-necked flask equipped with a stirrer and under an inert atmosphere, add anhydrous dichloromethane.
-
Cool the flask to -20 °C in a cooling bath.
-
Add L-(+)-diethyl tartrate (e.g., 1.2 equivalents relative to Ti(O-i-Pr)4) to the DCM.
-
Slowly add titanium(IV) isopropoxide (e.g., 1 equivalent) to the solution and stir for 30 minutes at -20 °C. The solution should turn a pale yellow.
-
Add geraniol (e.g., 1 equivalent) to the reaction mixture.
-
Slowly add a solution of tert-butyl hydroperoxide (e.g., 1.5-2.0 equivalents) dropwise while maintaining the temperature at -20 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding water dropwise at -20 °C.
-
Warm the mixture to room temperature and stir for 1 hour. A white precipitate should form.
-
Filter the mixture through a pad of celite and wash the filter cake with dichloromethane.
-
Wash the combined filtrate with a saturated aqueous solution of sodium fluoride, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess of the 2,3-epoxygeraniol by chiral HPLC or by derivatization with a chiral resolving agent and NMR analysis.
Experimental Workflow for Sharpless Asymmetric Epoxidation
References
Technical Support Center: Asymmetric Synthesis Catalyst Selection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. The following sections address common challenges encountered during catalyst selection and experimental execution.
Troubleshooting Guide
This guide provides solutions to common problems encountered in asymmetric catalysis.
Q1: Why is my enantioselectivity (% ee) low or inconsistent?
Low or inconsistent enantiomeric excess is a frequent issue. Several factors can be the cause. Systematically investigate the following possibilities:
-
Catalyst/Ligand Integrity: The chiral catalyst or ligand may have degraded. Verify its purity and structural integrity. Consider acquiring a fresh batch or resynthesizing the catalyst.
-
Reaction Conditions: Temperature, pressure, and reaction time can significantly influence enantioselectivity.[1][2]
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.
-
Solvent: The polarity and coordinating ability of the solvent can dramatically affect the catalyst's performance.[3][4] A solvent screening is highly recommended.
-
-
Substrate Purity: Impurities in the starting material can interfere with the catalyst. Ensure the substrate is of high purity.
-
Additives: The presence or absence of additives (e.g., acids, bases, or salts) can have a profound impact on catalyst activity and selectivity.[5][6][7] In some cases, achiral additives can significantly enhance enantioselectivity.[7][8]
Q2: My reaction is slow or not reaching completion. What should I do?
Poor catalyst activity can stem from several sources:
-
Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. Common causes include:
-
Poisoning: Impurities in the substrate, solvent, or gases (e.g., sulfur, water, oxygen) can bind to the catalyst's active sites and inhibit its function.[9][10][11]
-
Thermal Degradation: High reaction temperatures can cause the catalyst to decompose or sinter, leading to a loss of active surface area.[10][11]
-
Fouling/Coking: The deposition of byproducts or polymers on the catalyst surface can block active sites.[9][10]
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. Try incrementally increasing the catalyst loading.
-
Poor Mixing: In heterogeneous reactions, inefficient mixing can limit the interaction between the substrate and the catalyst. Ensure adequate agitation.
Q3: The enantioselectivity of my reaction decreases over time. What is the likely cause?
A decline in enantioselectivity during the reaction often points to:
-
Catalyst Degradation: The chiral ligand may be slowly decomposing or dissociating from the metal center under the reaction conditions, leading to the formation of a less selective or achiral catalyst.
-
Product Inhibition: The desired product may be inhibiting the catalyst, slowing down the reaction and potentially favoring side reactions.
-
Reversibility of the Reaction: If the reaction is reversible, the product may be racemizing under the reaction conditions, leading to a lower overall enantiomeric excess.
Q4: How can I improve the performance of my chosen catalyst?
Once a lead catalyst has been identified, its performance can often be optimized:
-
Ligand Modification: Small structural changes to the chiral ligand can have a large impact on enantioselectivity and activity.
-
Solvent Screening: A systematic screening of different solvents or solvent mixtures is crucial, as the solvent can influence the conformation of the catalyst-substrate complex.[3][4]
-
Additive Screening: The use of co-catalysts or additives can enhance the reaction rate and/or selectivity.[5][6][7]
-
Concentration Effects: The concentration of the substrate and catalyst can affect the reaction kinetics and, in some cases, the enantioselectivity.[3]
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when selecting a catalyst for a new asymmetric transformation?
Choosing the right catalyst is critical for success. Consider the following:
-
Reaction Type: Different classes of catalysts are effective for different transformations (e.g., hydrogenations, C-C bond formations, oxidations).[12]
-
Substrate Scope: Review the literature for catalysts that have been successful with similar substrates.
-
Catalyst Availability and Cost: Consider the commercial availability and cost of the catalyst and its ligands, especially for large-scale applications.
-
Air and Moisture Stability: Some catalysts are sensitive to air and moisture, requiring inert atmosphere techniques.
Q2: How do I choose the right chiral ligand for my metal catalyst?
The chiral ligand is essential for inducing asymmetry. The choice depends on:
-
The Metal: The ligand must coordinate effectively with the chosen metal center.
-
The Reaction: The ligand's structure creates a specific chiral environment around the metal, which dictates the stereochemical outcome.[13]
-
"Privileged" Ligands: Certain ligand backbones (e.g., BINAP, Salen, TADDOL) have proven effective across a wide range of reactions.
Q3: What is catalyst deactivation and how can I prevent it?
Catalyst deactivation is the loss of catalytic activity or selectivity over time.[11] The main mechanisms are poisoning, thermal degradation, and fouling.[9][10]
-
Prevention Strategies:
-
Purify Reagents: Use highly pure substrates, solvents, and gases to avoid catalyst poisons.
-
Optimize Temperature: Operate at the lowest effective temperature to minimize thermal degradation.
-
Catalyst Design: In some cases, modifying the catalyst support or ligand can improve its stability.
-
Q4: Is it possible to recover and reuse my catalyst?
Yes, catalyst recovery and reuse are important for economic and environmental reasons.[14][15]
-
Heterogeneous Catalysts: These can often be recovered by simple filtration.
-
Homogeneous Catalysts: Recovery can be more challenging but may be achieved through techniques such as precipitation, extraction, or immobilization on a solid support.[14][16]
Data Presentation: Catalyst Performance in Asymmetric Hydrogenation
The following tables summarize the performance of different catalyst systems in the asymmetric hydrogenation of various substrates.
Table 1: Asymmetric Hydrogenation of Ketones
| Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (atm) | ee (%) | Yield (%) | Reference |
| Acetophenone | [Ir(cod)Cl]₂ / (S,S)-f-spiroPhos | Toluene | 50 | 50 | 99 | >99 | --INVALID-LINK-- |
| 1-Acetonaphthone | RuCl₂(PPh₃)₃ / (S)-BINAP | Methanol | 30 | 100 | 96 | 100 | --INVALID-LINK-- |
| Tetralone | [Ir(cod)Cl]₂ / (R)-C₃-TunePhos | Toluene | 25 | 30 | 99 | >99 | --INVALID-LINK-- |
| Aryl Ketones | Ruthenium-based MOF | - | - | - | 90.6-99.2 | - | [17] |
Table 2: Asymmetric Hydrogenation of Imines and Alkenes
| Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (atm) | ee (%) | Yield (%) | Reference |
| (Z)-methyl-α-acetamidocinnamate | Rh(I) / (R,R)-DIPAMP | Methanol | 50 | 3 | 95 | 100 | --INVALID-LINK-- |
| Methyl acetoacetate | Ru(II) / (R)-BINAP | Methanol | 50 | 100 | 99 | 97 | --INVALID-LINK-- |
| Tiglic Acid | [Ru(OAc)₂(R)-BINAP] | Methanol | 20 | 4 | 91 | 95 | --INVALID-LINK-- |
| Benzylic Aryl Imines | Ir(I) / SIPHOX ligand | - | - | - | >90 | - | [17] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
-
Preparation: In an inert atmosphere (glovebox or Schlenk line), add the desired chiral ligand and metal precursor to a vial equipped with a stir bar.
-
Solvent Addition: Add the appropriate anhydrous, degassed solvent and stir the mixture at room temperature to form the catalyst.
-
Reaction Initiation: Add the substrate to the catalyst solution, followed by any necessary reagents or additives.
-
Reaction Monitoring: Seal the vial and stir the reaction at the desired temperature. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.
-
Work-up and Analysis: Once the reaction is complete, quench the reaction and perform an appropriate work-up. Determine the yield and enantiomeric excess of the product.
Protocol 2: Determination of Enantiomeric Excess (% ee) by Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable mobile phase solvent.
-
Column Selection: Choose a chiral stationary phase (CSP) column that is known to be effective for separating the class of compounds being analyzed.
-
Method Development:
-
Inject a racemic standard of the product to confirm that the two enantiomers are resolved into two separate peaks.
-
Optimize the mobile phase composition (e.g., isocratic or gradient elution with varying ratios of solvents like hexane and isopropanol) and flow rate to achieve baseline separation of the enantiomers.
-
-
Quantification:
-
Inject the sample from the asymmetric reaction.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.[18]
-
Protocol 3: Catalyst Recovery by Filtration (for Heterogeneous Catalysts)
-
Reaction Completion: Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of celite or a suitable filter paper to separate the solid catalyst from the liquid product solution.
-
Washing: Wash the recovered catalyst with a suitable solvent to remove any adsorbed product or impurities.
-
Drying: Dry the catalyst under vacuum to remove residual solvent.
-
Reuse: The recovered catalyst can then be used in subsequent reactions. Its activity should be checked to ensure it has not significantly degraded.[14]
Visualizations
Caption: A general workflow for selecting an asymmetric catalyst.
Caption: A decision tree for troubleshooting common issues.
Caption: An experimental workflow for catalyst screening.
References
- 1. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Towards Perfect Asymmetric Catalysis: Additives and Cocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. ammoniaknowhow.com [ammoniaknowhow.com]
- 11. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 12. pnas.org [pnas.org]
- 13. mt.com [mt.com]
- 14. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 15. Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01050G [pubs.rsc.org]
- 16. A new method for recycling asymmetric catalysts via formation of charge transfer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 18. pharmaguru.co [pharmaguru.co]
Chiral Compound Purification: A Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering common issues during the purification of chiral compounds.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of chiral compounds challenging?
The primary challenge in purifying chiral compounds, or enantiomers, lies in their identical physical and chemical properties in an achiral environment.[1][2] This means that standard purification techniques like distillation or conventional chromatography are ineffective.[3] Successful separation requires the use of a chiral environment, such as a chiral stationary phase (CSP) in chromatography, to create diastereomeric interactions that allow for differential separation.[1]
Q2: What are the most common techniques for chiral compound purification?
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases are the most prevalent and powerful techniques for chiral separations.[1][4] SFC is often considered a "greener" alternative due to its use of CO2 as the primary mobile phase component, reducing organic solvent consumption.[5][6] Other methods include gas chromatography (GC) with a chiral stationary phase and crystallization techniques.[7]
Q3: What is a Chiral Stationary Phase (CSP)?
A CSP is a chromatographic packing material that has a chiral selector immobilized on its surface. These selectors create a chiral environment within the column, allowing for the differential interaction with enantiomers.[8] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the most widely used due to their broad applicability.[9][10] Other types include Pirkle-type, macrocyclic glycopeptide-based, and cyclodextrin-based phases.[9]
Q4: What is "enantiomeric excess" (ee)?
Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It represents the percentage of one enantiomer in excess of the other.[11] It is calculated as the absolute difference between the mole fractions of the two enantiomers.[11] A racemic mixture (50:50 of each enantiomer) has an ee of 0%, while a pure single enantiomer has an ee of 100%.[11]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
Q: My chiral separation is not showing two distinct peaks for the enantiomers. What should I do?
Poor resolution is a common issue in chiral chromatography. The key to improving it lies in optimizing the selectivity, efficiency, and retention of your method.[9] Selectivity is the most influential factor.[9]
Troubleshooting Steps:
-
Review Your Column Choice: The selection of the CSP is critical.[12] There is no universal CSP, so screening several columns with different chiral selectors (e.g., cellulose-based, amylose-based, Pirkle-type) is often necessary.[9] Consult column selection guides from manufacturers, which often categorize CSPs by the types of compounds they are best suited to separate.[13][14]
-
Optimize the Mobile Phase:
-
Normal Phase (NP): The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane or heptane mobile phase can significantly impact resolution.[15] Sometimes, secondary or tertiary alcohols can provide greater resolution than primary alcohols.[15]
-
Reversed-Phase (RP): The choice of organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase are crucial, especially for ionizable compounds.[16]
-
Additives/Modifiers: Small amounts of acidic (e.g., formic acid, acetic acid) or basic (e.g., diethylamine) additives can dramatically improve peak shape and resolution for acidic or basic analytes, respectively.[17][18][19] However, be aware of "additive memory effects," where traces of a modifier can impact subsequent separations on the same column.[8]
-
-
Adjust the Temperature: Temperature affects the thermodynamics of the chiral recognition process.[20]
-
Generally, lower temperatures improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[19][21][22]
-
However, in some cases, increasing the temperature can improve peak efficiency and may even be necessary for separation.[9][23] Temperature can also influence the elution order of enantiomers.[9][23]
-
-
Decrease the Flow Rate: Reducing the flow rate can increase column efficiency, which may lead to better resolution, although it will also increase the analysis time.[20]
Below is a decision tree to guide your troubleshooting process for poor resolution:
Caption: Troubleshooting Decision Tree for Poor Resolution.
Issue 2: Peak Tailing or Fronting
Q: My peaks are not symmetrical. What causes this and how can I fix it?
Asymmetrical peaks can be due to several factors, including column overload, secondary interactions, or issues with the sample solvent.
Troubleshooting Steps:
-
Check for Mass Overload: Chiral compounds can exhibit peak tailing at lower concentrations than achiral compounds.[24] This is because the number of chiral recognition sites on the CSP is finite.
-
Solution: Reduce the amount of sample injected onto the column.[24] Dilute your sample and reinject.
-
-
Address Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample.
-
-
Column Contamination or Damage: Adsorption of impurities at the head of the column can lead to poor peak shape.[25]
Issue 3: Racemization During Purification
Q: I suspect my compound is racemizing on the column. How can I confirm and prevent this?
Racemization (the conversion of one enantiomer into the other) can occur for compounds with a low energy barrier to inversion at the chiral center. This can manifest as peak coalescence or a plateau between the two enantiomer peaks.[22]
Troubleshooting Steps:
-
Lower the Temperature: Racemization is a chemical reaction, and its rate is temperature-dependent. Lowering the column temperature is the most effective way to reduce or stop on-column racemization.[22]
-
Modify the Mobile Phase: Mobile phase additives can sometimes catalyze racemization. If you are using an acidic or basic modifier, try reducing its concentration or using a different, less harsh modifier.
-
Change the Stationary Phase: The surface of the stationary phase itself can have catalytic activity. If the problem persists, screening a different type of CSP may be necessary.
Issue 4: Low Recovery of Purified Compound
Q: After preparative purification, the yield of my compound is very low. What could be the reason?
Low recovery in preparative chiral chromatography can be due to sample loss, degradation, or inefficient collection.
Troubleshooting Steps:
-
Check for Sample Solubility and Precipitation: Ensure your compound is soluble in the mobile phase at the concentration being loaded. Precipitation can occur on the column, leading to high backpressure and low recovery.[25]
-
Assess Compound Stability: The compound may be degrading on the stationary phase. This is a more significant issue with silica-based columns and certain sensitive compounds.
-
Optimize Collection Parameters: In preparative SFC, the conditions for fraction collection are critical to avoid sample loss, especially for volatile compounds.[5] The use of a make-up solvent can improve recovery.
-
Avoid Overloading: Severe mass overload can lead to very broad peaks, making efficient fraction collection difficult and often resulting in the collection of mixed fractions with low purity, which are then discarded, lowering the overall yield.
Data and Protocols
Table 1: Common Mobile Phase Systems for Chiral HPLC and SFC
| Chromatography Mode | Primary Solvent(s) | Common Modifiers/Additives | Typical Compound Classes |
| Normal Phase (NP) HPLC | Hexane, Heptane | Isopropanol (IPA), Ethanol (EtOH) | Neutral compounds, good for scaling to prep |
| Reversed-Phase (RP) HPLC | Water/Buffer | Acetonitrile (ACN), Methanol (MeOH) | Polar and ionizable compounds, LC-MS compatible[16] |
| Polar Organic Mode HPLC | Acetonitrile, Methanol | None or Additives | Polar compounds not soluble in NP solvents |
| Supercritical Fluid (SFC) | Supercritical CO₂ | Methanol, Ethanol, Isopropanol | Broad applicability, "green" alternative[5] |
| Additives (All Modes) | - | Acids: TFA, Acetic Acid, Formic AcidBases: DEA, TEA, Ammonia | For improving peak shape of acidic/basic analytes[19] |
Experimental Protocol: Chiral Method Development Screening
This protocol outlines a general approach for screening columns and mobile phases to find a suitable separation for a new chiral compound.
1. Analyte and Sample Preparation:
-
Dissolve the racemic standard in a suitable solvent, preferably the mobile phase, at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm filter before injection.
2. Initial Column and Mobile Phase Screening:
-
Select a set of 3-5 chiral columns with diverse stationary phases (e.g., one amylose-based, one cellulose-based, one Pirkle-type).
-
Screening Conditions (Isocratic):
-
Normal Phase:
-
Mobile Phase A: 90:10 Hexane/IPA
-
Mobile Phase B: 80:20 Hexane/IPA
-
Mobile Phase C: 70:30 Hexane/IPA
-
-
Reversed-Phase:
-
Mobile Phase A: 70:30 Water/ACN (+ 0.1% Formic Acid)
-
Mobile Phase B: 50:50 Water/ACN (+ 0.1% Formic Acid)
-
Mobile Phase C: 30:70 Water/ACN (+ 0.1% Formic Acid)
-
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns)
-
Temperature: 25 °C
-
Injection Volume: 5-10 µL
-
Detection: UV (select an appropriate wavelength)
-
3. Evaluation of Results:
-
Examine the chromatograms for any sign of peak separation (e.g., peak splitting, shoulder).
-
Calculate the resolution (Rs) for any promising conditions. A baseline resolution of Rs ≥ 1.5 is ideal.
4. Optimization:
-
For the most promising column/mobile phase combination, perform further optimization by:
-
Fine-tuning the mobile phase composition (e.g., changing the percentage of modifier in 1-2% increments).
-
Testing different temperatures (e.g., 15 °C, 25 °C, 40 °C).
-
Evaluating the effect of different additives if the analyte is acidic or basic.
-
Visualizations
Chiral Recognition and Purification Workflow
The following diagrams illustrate the fundamental principle of chiral recognition and a typical workflow for chiral purification.
Caption: The Three-Point Interaction Model for Chiral Recognition.
Caption: General Workflow for Chiral Compound Purification.
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 4. tandfonline.com [tandfonline.com]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bujnochem.com [bujnochem.com]
- 11. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scas.co.jp [scas.co.jp]
- 14. Guide for Chiral Column Selection | Phenomenex [phenomenex.com]
- 15. [The effect of mobile phase on the enantiomeric separation of cyfluthrin by chiral high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chiraltech.com [chiraltech.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 20. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Chiral Separations 3: Overloading and Tailing [restek.com]
- 25. chiraltech.com [chiraltech.com]
Technical Support Center: Enhancing Yield in Enantioselective Reactions
Welcome to the Technical Support Center for Enantioselective Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enantioselective syntheses. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance your reaction yields and enantioselectivity.
Troubleshooting Guides
This section provides systematic guidance in a question-and-answer format to address common issues encountered during enantioselective reactions.
Low Yield and/or Low Enantioselectivity
Q1: My reaction has a low yield and/or low enantioselectivity. What are the first steps I should take to troubleshoot?
A1: When facing issues with low yield or enantioselectivity, a systematic approach is crucial. Start by verifying the basics of your experimental setup and reagents. Ensure all glassware was properly dried, as trace amounts of water can deactivate catalysts or interfere with the reaction.[1] Confirm the purity of your starting materials, solvents, and reagents, as impurities can act as poisons to the catalyst or lead to side reactions.[1] It is also important to accurately weigh all components and ensure proper stirring to maintain a homogeneous reaction mixture. Once these fundamental checks are complete, you can move on to optimizing reaction parameters such as temperature, solvent, and catalyst loading.
Q2: How do I determine if my catalyst is the source of the problem?
A2: Catalyst-related issues are a common cause of poor outcomes in enantioselective reactions.
-
Catalyst Activity: The catalyst may have degraded due to improper storage or handling. It's advisable to use a fresh batch of catalyst or re-purify the existing one.
-
Catalyst Loading: The amount of catalyst used is critical. Too little may result in a slow or incomplete reaction, while too much can sometimes lead to the formation of inactive aggregates or promote side reactions, decreasing enantioselectivity.[2] A screening of catalyst loading is recommended to find the optimal concentration.
-
Catalyst Deactivation: The catalyst may be deactivated during the reaction by impurities in the substrate or solvent, or by the product itself.[3][4] This can sometimes be observed by a change in color of the reaction mixture or by monitoring the reaction progress over time and seeing it stall.
Q3: Could the reaction conditions be suboptimal? How should I approach optimization?
A3: Absolutely. Reaction conditions play a pivotal role in the success of an enantioselective reaction. A systematic optimization of key parameters is often necessary.
-
Temperature: Temperature can have a significant impact on both reaction rate and enantioselectivity.[5] Generally, lower temperatures favor higher enantioselectivity, but this can also decrease the reaction rate.[6] It is crucial to find a balance. In some cases, an unusual temperature dependence may be observed where higher temperatures lead to better enantioselectivity.
-
Solvent: The choice of solvent can dramatically influence the outcome of an enantioselective reaction by affecting the solubility of reagents and the stability of the catalyst-substrate complex.[7] A solvent screening is a powerful tool for optimization.
-
Reaction Time: Monitoring the reaction over time is essential. A reaction that is run for too short a time will have a low yield due to incomplete conversion. Conversely, extended reaction times can sometimes lead to product decomposition or racemization, thus lowering both yield and enantioselectivity.
Troubleshooting Workflow for Low Yield and/or Low Enantioselectivity
The following diagram illustrates a logical workflow for troubleshooting common issues in enantioselective reactions.
Frequently Asked Questions (FAQs)
Q: What is a typical range for catalyst loading in an enantioselective reaction?
A: Catalyst loading can vary significantly depending on the specific reaction, the catalyst's turnover number (TON), and the substrate. Typical loadings can range from 0.01 mol% to 20 mol%.[8] It is always best to start with the literature-reported loading for a similar reaction and then perform an optimization study to find the ideal loading for your specific system.
Q: How do I choose the right solvent for my reaction?
A: Solvent choice is critical and often requires empirical screening.[9] Solvents can affect the solubility of your reactants and catalyst, the stability of the transition state, and even the conformation of the catalyst. A good starting point is to test a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile, and a protic solvent like methanol or ethanol).[7]
Q: Can additives improve my reaction?
A: Yes, additives can have a profound effect on the outcome of an enantioselective reaction.[5][10] They can act as co-catalysts, scavengers for impurities, or help to stabilize the active catalytic species. Common additives include Lewis acids, Brønsted acids, bases, and salts. The effect of an additive is highly specific to the reaction, so a screening of different additives may be necessary.
Q: My product seems to be racemizing during workup or purification. How can I prevent this?
A: Racemization can occur if the product is sensitive to acidic or basic conditions, or to heat.
-
Workup: Use mild workup conditions. If your product is sensitive to acid, for example, use a buffered aqueous solution for extraction. Keep the product cold during the workup process.
-
Purification: For chromatography, consider using a deactivated silica gel or an alternative stationary phase like alumina. Minimize the time the product spends on the column. In some cases, crystallization may be a better purification method to avoid racemization.
Data on Reaction Parameter Optimization
The following tables provide examples of how varying reaction parameters can affect the yield and enantioselectivity of a reaction.
Table 1: Effect of Catalyst Loading on Yield and Enantiomeric Excess (ee)
| Entry | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | 0.1 | 25 | 90 |
| 2 | 0.5 | 75 | 95 |
| 3 | 1.0 | 92 | 96 |
| 4 | 2.0 | 93 | 96 |
| 5 | 5.0 | 93 | 92 |
Data is illustrative and will vary based on the specific reaction.
Table 2: Effect of Temperature on Yield and Enantiomeric Excess (ee)
| Entry | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 40 | 95 | 80 |
| 2 | 25 (Room Temp) | 90 | 88 |
| 3 | 0 | 85 | 95 |
| 4 | -20 | 70 | 98 |
| 5 | -40 | 50 | >99 |
Data is illustrative and will vary based on the specific reaction.
Table 3: Effect of Solvent on Yield and Enantiomeric Excess (ee)
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Toluene | 85 | 92 |
| 2 | Dichloromethane (DCM) | 90 | 85 |
| 3 | Tetrahydrofuran (THF) | 75 | 70 |
| 4 | Acetonitrile (MeCN) | 88 | 88 |
| 5 | Methanol (MeOH) | 60 | 50 (and opposite enantiomer)[7] |
Data is illustrative and will vary based on the specific reaction.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in an Enantioselective Reaction
This protocol outlines a general method for screening solvents to optimize an enantioselective reaction.
-
Preparation: In a series of clean, dry reaction vials, add the substrate and the chiral catalyst.
-
Solvent Addition: To each vial, add a different anhydrous solvent from your screening library (e.g., toluene, THF, DCM, MeCN, etc.).
-
Initiation: Add the reagent to initiate the reaction in each vial.
-
Reaction Monitoring: Stir all reactions at the desired temperature and monitor their progress by TLC or another appropriate analytical technique.
-
Quenching and Analysis: Once the reactions are complete (or after a set amount of time), quench the reactions. Analyze the crude reaction mixtures by chiral HPLC or GC to determine the yield and enantiomeric excess for each solvent.
-
Selection: Choose the solvent that provides the best combination of yield and enantioselectivity for further optimization.
Experimental Workflow for Solvent Screening
Protocol 2: General Procedure for Optimizing Catalyst Loading
This protocol provides a general method for determining the optimal catalyst loading.
-
Setup: Prepare a series of identical reactions with varying amounts of the chiral catalyst (e.g., 0.1, 0.5, 1.0, 2.0, and 5.0 mol%).
-
Reaction: Run all reactions under the previously determined optimal solvent and temperature conditions for a set amount of time.
-
Analysis: After the reaction time has elapsed, quench the reactions and analyze the yield and enantiomeric excess of each by chiral HPLC or GC.
-
Evaluation: Plot the yield and ee as a function of catalyst loading to determine the optimal amount of catalyst that provides high yield and enantioselectivity without unnecessary excess.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 5. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Novel Transformations and Strategies in Enantioselective Catalysis Enabled by Non-Covalent Transition State Stabilization [dash.harvard.edu]
- 9. irbe.library.vanderbilt.edu [irbe.library.vanderbilt.edu]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability Studies of (R)-methyl-3-hydroxy-7-methyl-6-octenoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability studies on (R)-methyl-3-hydroxy-7-methyl-6-octenoate.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.
Question: I am observing a rapid decrease in the concentration of this compound in my aqueous solution at a neutral pH, even at room temperature. What could be the cause?
Answer: Rapid degradation at neutral pH could be due to enzymatic activity if the water is not purified or if there is microbial contamination. Esters are susceptible to hydrolysis catalyzed by esterases. Another possibility is the presence of metal ion impurities that can catalyze degradation.
-
Recommendation:
-
Use freshly purified, sterile water (e.g., HPLC-grade or water for injection).
-
Filter your solutions through a 0.22 µm filter to remove any microbial contamination.
-
Consider adding a chelating agent like EDTA to sequester any catalytic metal ions.
-
Ensure all glassware is scrupulously clean.
-
Question: My HPLC analysis shows several unexpected peaks in my stressed samples, particularly under acidic conditions. How can I identify these degradation products?
Answer: Under acidic conditions, the primary degradation pathway is likely hydrolysis of the methyl ester to form the corresponding carboxylic acid, (R)-3-hydroxy-7-methyl-6-octenoic acid.[1][2] Other potential reactions include dehydration of the beta-hydroxy ester or reactions involving the double bond.
-
Identification Strategy:
-
LC-MS/MS: This is the most powerful technique for identifying unknown degradation products. The mass-to-charge ratio will help determine the molecular weight, and the fragmentation pattern can elucidate the structure.
-
Co-injection: If you can synthesize the suspected degradation product (e.g., the carboxylic acid), co-injecting it with your degraded sample should show a single, co-eluting peak on the HPLC.
-
NMR Spectroscopy: For significant degradation products, isolation followed by NMR analysis can provide definitive structural information.[3]
-
Question: I am seeing poor reproducibility in my photostability studies. What factors should I control more carefully?
Answer: Photostability testing can be influenced by several factors. The unsaturated nature of this compound makes it susceptible to photodegradation.[4][5][6]
-
Key Factors to Control:
-
Light Source: Ensure the light source (e.g., Xenon lamp) provides a consistent and controlled spectral output according to ICH Q1B guidelines.
-
Sample Presentation: The geometry of the sample container and the thickness of the sample layer can affect light exposure. Use standardized quartz cuvettes or a thin film of known thickness.
-
Temperature: Light sources generate heat. The sample temperature should be monitored and controlled to differentiate between thermal and photodegradation.
-
Atmosphere: The presence of oxygen can lead to photo-oxidation.[7] Consider conducting studies under both ambient and inert (e.g., nitrogen) atmospheres.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its structure, the primary degradation pathways are:
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.[1][2] Basic hydrolysis (saponification) is generally faster and irreversible.[1][2]
-
Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of epoxides, aldehydes, ketones, or cleavage of the carbon-carbon bond.[8][9][10][11][12]
-
Dehydration: The β-hydroxy ester moiety could potentially undergo dehydration to form an α,β-unsaturated ester, especially under acidic or thermal stress.
-
Photodegradation: The presence of a double bond makes the molecule susceptible to degradation upon exposure to UV light.[4][5][6]
Q2: What analytical techniques are recommended for stability-indicating assays of this compound?
A2: A stability-indicating method is one that can separate the parent drug from its degradation products. For this molecule, the following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common and effective technique.[3] A C18 column with a gradient elution of water and acetonitrile (or methanol) is a good starting point.
-
Gas Chromatography (GC): Due to its volatility, GC with a flame ionization detector (FID) or mass spectrometry (MS) detector can also be used. Derivatization may be necessary to improve the thermal stability and peak shape of the hydroxyl group.
-
Spectroscopy: UV-Vis, FT-IR, and NMR spectroscopy can be used to monitor the overall stability and to characterize degradation products.[3]
Q3: How should I perform forced degradation studies for this compound?
A3: Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating method. Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidation: 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80-100 °C) and high humidity (e.g., 75% RH).
-
Photodegradation: Exposure to a light source as per ICH Q1B guidelines.
Q4: Are there any specific storage recommendations for this compound?
A4: While specific data is unavailable, based on its structure, the following general storage conditions are recommended to minimize degradation:
-
Temperature: Store at refrigerated temperatures (2-8 °C).
-
Light: Protect from light by storing in amber vials or in the dark.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Moisture: Store in a tightly sealed container to protect from moisture, which could lead to hydrolysis.
Data Presentation
The following tables present hypothetical quantitative data for illustrative purposes, as specific experimental data for this compound is not publicly available.
Table 1: Summary of Forced Degradation Studies (Illustrative Data)
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 80 °C | 15.2% | (R)-3-hydroxy-7-methyl-6-octenoic acid |
| 0.1 M NaOH | 4 hours | 40 °C | 22.5% | (R)-3-hydroxy-7-methyl-6-octenoic acid |
| 10% H₂O₂ | 8 hours | 25 °C | 8.7% | Oxidized derivatives |
| Dry Heat | 48 hours | 100 °C | 5.1% | Dehydration products |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25 °C | 11.3% | Photo-oxidation products |
Table 2: pH-Rate Profile for Hydrolysis at 50 °C (Illustrative Data)
| pH | Rate Constant (k) (hours⁻¹) | Half-life (t½) (hours) |
| 2.0 | 0.005 | 138.6 |
| 4.0 | 0.001 | 693.1 |
| 6.0 | 0.002 | 346.6 |
| 8.0 | 0.025 | 27.7 |
| 10.0 | 0.210 | 3.3 |
Experimental Protocols
Protocol 1: HPLC Method for Stability-Indicating Assay
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 60% A, 40% B
-
5-20 min: Linear gradient to 20% A, 80% B
-
20-25 min: Hold at 20% A, 80% B
-
25-26 min: Return to 60% A, 40% B
-
26-30 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute samples in a 50:50 mixture of water and acetonitrile.
Protocol 2: Forced Degradation by Acid Hydrolysis
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
In a clean glass vial, add 1 mL of the stock solution to 9 mL of 0.1 M HCl.
-
Cap the vial and place it in a water bath or oven at 80 °C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze by the validated HPLC method.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for forced degradation studies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 6. Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. The aerobic oxidation of unsaturated fatty acids and their esters: cobalt stearate-catalyzed oxidation of linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The rates of oxidation of unsaturated fatty acids and esters | Semantic Scholar [semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Resolving Racemic Mixtures of Methyl-3-hydroxy-7-methyl-6-octenoate
Welcome to the technical support center for the resolution of racemic methyl-3-hydroxy-7-methyl-6-octenoate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during the separation of this chiral compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your resolution experiments.
Enzymatic Resolution Troubleshooting
Issue 1: Low or No Enantioselectivity (Low E value)
-
Question: My enzymatic resolution of methyl-3-hydroxy-7-methyl-6-octenoate shows poor enantioselectivity. How can I improve this?
-
Answer:
-
Enzyme Selection: Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a highly effective catalyst for the kinetic resolution of 3-hydroxy fatty acid esters and allylic alcohols, showing good enantioselectivity.[1][2][3][4] If you are using a different lipase, consider switching to CALB.
-
Acyl Donor: The choice of acyl donor is critical. For allylic alcohols, vinyl acetate or p-chlorophenyl acetate have been used successfully.[5] For 3-hydroxy esters, simple vinyl esters are often effective.
-
Solvent: The solvent can significantly impact enzyme activity and selectivity. Non-polar solvents like hexane or methyl tert-butyl ether (MTBE) are generally preferred for lipase-catalyzed resolutions.
-
Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may decrease the reaction rate.
-
Additives: The addition of a non-reactive organic base, such as triethylamine, has been shown to dramatically increase the enantioselectivity and activity of CALB in organic solvents.[6]
-
Issue 2: Low Conversion/Reaction Rate
-
Question: The enzymatic resolution is very slow or stalls before reaching 50% conversion. What can I do?
-
Answer:
-
Enzyme Activity: Ensure your enzyme is active. Improper storage or handling can lead to deactivation.
-
Water Content: Lipases require a small amount of water for activity in organic solvents. However, excess water can lead to hydrolysis of the ester product. The optimal water activity should be determined empirically.
-
Substrate/Product Inhibition: High concentrations of the substrate or product can sometimes inhibit the enzyme. Consider a fed-batch approach for substrate addition.
-
Mass Transfer Limitations: If using an immobilized enzyme, ensure adequate mixing to overcome mass transfer limitations.[4]
-
Issue 3: Inconsistent or Irreproducible Results
-
Question: I am getting variable results between batches of my enzymatic resolution. What are the likely causes?
-
Answer:
-
Enzyme Batch Variation: Different batches of commercial enzymes can have varying activity levels. It is advisable to test each new batch.
-
Water Content: Precise control of the water content in your reaction system is crucial for reproducibility.
-
Side Reactions: Be aware of potential side reactions. For 3-hydroxy fatty acid esters, oligomerization of the starting material can occur as a competing reaction, which can affect the calculated enantiomeric excess (ee) of the substrate.[1]
-
Chiral Chromatography Troubleshooting (HPLC & GC)
Issue 1: Poor or No Separation of Enantiomers
-
Question: I am not able to resolve the enantiomers of methyl-3-hydroxy-7-methyl-6-octenoate on my chiral column. What should I try?
-
Answer:
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for a wide range of chiral separations.[7] Consider screening different types of polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD).
-
Mobile Phase Optimization (HPLC):
-
Normal Phase: A mobile phase of hexane and an alcohol modifier (e.g., isopropanol, ethanol) is a common starting point for polysaccharide-based CSPs. Varying the alcohol modifier and its concentration can significantly impact resolution.[7]
-
Reversed Phase: If using a reversed-phase compatible chiral column, a mixture of acetonitrile and water is a typical mobile phase.
-
-
Temperature: Temperature can affect chiral recognition. Experiment with different column temperatures to optimize selectivity.
-
Derivatization (GC): For GC analysis, derivatization of the hydroxyl group to a less polar functional group (e.g., acetate, trifluoroacetate) can improve peak shape and may be necessary for separation on some chiral GC columns.
-
Issue 2: Peak Tailing or Broad Peaks
-
Question: My chromatograms show significant peak tailing. How can I improve the peak shape?
-
Answer:
-
Sample Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or sample concentration.
-
Mobile Phase Additives (HPLC): For acidic or basic analytes, adding a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid for acids, diethylamine for bases) can improve peak shape.
-
Derivatization (GC): Incomplete derivatization can result in tailing peaks. Ensure your derivatization reaction goes to completion.
-
Issue 3: Irreproducible Retention Times
-
Question: The retention times of my enantiomers are shifting between injections. What could be the cause?
-
Answer:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.
-
Temperature Fluctuations: Maintain a constant column temperature using a column oven.
-
Mobile Phase Composition: In HPLC, ensure the mobile phase is well-mixed and degassed to prevent changes in composition over time.
-
Diastereomeric Salt Resolution Troubleshooting
Issue 1: No Crystallization of Diastereomeric Salts
-
Question: I have formed the diastereomeric salts of 3-hydroxy-7-methyl-6-octenoic acid with a chiral resolving agent, but nothing is crystallizing. What should I do?
-
Answer:
-
Solvent Screening: The choice of crystallization solvent is critical. A systematic screening of different solvents and solvent mixtures is necessary to find conditions where one diastereomer is significantly less soluble than the other.
-
Supersaturation: Try to achieve a supersaturated solution by slowly cooling the solution or by slow evaporation of the solvent.
-
Seeding: If you have a small crystal of the desired diastereomer, adding it to the supersaturated solution (seeding) can induce crystallization.
-
Issue 2: Low Diastereomeric Excess (d.e.) of Crystals
-
Question: The crystals I have isolated have a low diastereomeric excess. How can I improve the purity?
-
Answer:
-
Recrystallization: Recrystallizing the diastereomeric salt from a suitable solvent can significantly improve the diastereomeric purity.
-
Choice of Resolving Agent: The interaction between the analyte and the chiral resolving agent determines the difference in properties of the diastereomers. It may be necessary to screen different resolving agents (e.g., different chiral amines for an acidic analyte) to find one that gives a large difference in solubility between the diastereomers.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving racemic methyl-3-hydroxy-7-methyl-6-octenoate?
A1: The three most common and effective methods for resolving this and structurally similar compounds are:
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[1][2]
-
Chiral Chromatography: This involves the use of a chiral stationary phase (CSP) in either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate the enantiomers based on their differential interactions with the CSP.[7]
-
Diastereomeric Salt Formation: This classical method involves converting the racemic carboxylic acid (after hydrolysis of the methyl ester) into a mixture of diastereomeric salts by reacting it with a single enantiomer of a chiral base. The diastereomers, having different physical properties, can then be separated by crystallization.[8]
Q2: Which enzyme is recommended for the kinetic resolution of methyl-3-hydroxy-7-methyl-6-octenoate?
A2: Candida antarctica lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435), is highly recommended. It has demonstrated excellent enantioselectivity in the resolution of structurally similar 3-hydroxy fatty acid esters and allylic alcohols.[1][2][3][4]
Q3: What enantiomeric ratio (E) can I expect for the lipase-catalyzed resolution?
A3: For the resolution of homologous 3-hydroxy fatty acid esters with CALB, an enantiomeric ratio (E) of approximately 27 has been reported.[1] This value indicates a good level of enantioselectivity that should allow for the effective separation of the enantiomers.
Q4: How do I determine the enantiomeric excess (ee) of my resolved sample?
A4: The most common method is chiral chromatography (HPLC or GC). By injecting your sample onto a suitable chiral column, you can separate the two enantiomers and determine their relative peak areas to calculate the ee. For GC analysis, derivatization of the hydroxyl group may be necessary.
Q5: What are some suitable chiral resolving agents for 3-hydroxy-7-methyl-6-octenoic acid?
A5: For the resolution of a carboxylic acid, a chiral amine is typically used as the resolving agent. Common and effective chiral amines include (R)- or (S)-1-phenylethylamine, brucine, or quinine.[8] The optimal resolving agent will need to be determined experimentally.
Data Presentation
Table 1: Analogous Data for Enzymatic Resolution of 3-Hydroxy Fatty Acid Esters with Candida antarctica Lipase B (CALB)
| Parameter | Value/Condition | Reference |
| Enzyme | Candida antarctica lipase B (Novozym 435) | [1] |
| Substrates | C8:0 to C16:0 3-hydroxy fatty acid esters | [1] |
| Acyl Donor | Not specified, transesterification | [1] |
| Enantiomeric Ratio (E) | 27 (calculated from ee of product) | [1] |
| Potential Side Reaction | Oligomerization of the 3-hydroxy ester | [1] |
Note: This data is for homologous saturated 3-hydroxy fatty acid esters and serves as a strong starting point for the resolution of methyl-3-hydroxy-7-methyl-6-octenoate.
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution
-
Preparation: To a solution of racemic methyl-3-hydroxy-7-methyl-6-octenoate in a suitable organic solvent (e.g., hexane or MTBE), add the acyl donor (e.g., vinyl acetate, 1.5-2 equivalents).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the substrate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or 30°C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the substrate and product.
-
Work-up: When the desired conversion (ideally close to 50%) is reached, filter off the enzyme. The unreacted (S)-enantiomer and the acylated (R)-enantiomer can then be separated by standard chromatographic techniques (e.g., silica gel chromatography).
Protocol 2: General Procedure for Diastereomeric Salt Resolution
-
Hydrolysis: Hydrolyze the racemic methyl-3-hydroxy-7-methyl-6-octenoate to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
Salt Formation: Dissolve the racemic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Add one equivalent of a single enantiomer of a chiral amine (e.g., (R)-1-phenylethylamine).
-
Crystallization: Allow the solution to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Isolate the crystals by filtration.
-
Purity Check: Determine the diastereomeric excess of the crystalline salt by NMR or by regenerating the acid and analyzing its enantiomeric excess by chiral HPLC.
-
Recrystallization: If necessary, recrystallize the salt to improve its diastereomeric purity.
-
Liberation of the Enantiopure Acid: Treat the purified diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiopure acid. Extract the acid into an organic solvent.
Visualizations
Caption: Workflow for enzymatic kinetic resolution.
Caption: Workflow for chiral chromatography separation.
Caption: Workflow for diastereomeric salt resolution.
References
- 1. Chemoenzymatic dynamic kinetic resolution of allylic alcohols: a highly enantioselective route to acyloin acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts [organic-chemistry.org]
- 6. Enhancement of Candida antarctica lipase B enantioselectivity and activity in organic solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Asymmetric Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is therefore of paramount importance. This guide provides an objective comparison of three major asymmetric synthesis methodologies: the use of chiral auxiliaries , organocatalysis , and metal catalysis . The comparison is supported by experimental data for a representative transformation, the asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction.
At a Glance: Performance Comparison of Asymmetric Aldol Reactions
The following table summarizes the quantitative performance of the three highlighted asymmetric synthesis methods for the aldol reaction. It is important to note that reaction conditions and substrates can significantly influence the outcome, and these examples are chosen to be illustrative of each method's potential.
| Method | Catalyst/Auxiliary | Aldehyde | Nucleophile | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee%) |
| Chiral Auxiliary | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzaldehyde | N-propionyl oxazolidinone | 80-95% | >99:1 (syn:anti) |
| Organocatalysis | (S)-Proline | 4-Nitrobenzaldehyde | Acetone | 68% | 76% ee |
| Metal Catalysis | Chiral Zn(II)-Bisamidine Complex | Methyl pyruvate | α,α-disubstituted silyl enol ether | 95% | up to 68% ee |
In-Depth Methodology Comparison
This section delves into the principles, advantages, and disadvantages of each method, providing a framework for selecting the most appropriate approach for a given synthetic challenge.
Chiral Auxiliaries: The Stoichiometric Approach
The use of a chiral auxiliary involves temporarily incorporating a chiral molecule into the substrate. This auxiliary then directs the stereochemical course of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product. Evans' oxazolidinones are a classic example of highly effective chiral auxiliaries.[1]
Advantages:
-
High Stereoselectivity: Often provides excellent diastereoselectivity, which translates to high enantiomeric excess in the final product.[1]
-
Reliability and Predictability: The stereochemical outcome is often predictable based on well-established transition state models.[2]
-
Broad Substrate Scope: Can be applied to a wide range of substrates.
Disadvantages:
-
Stoichiometric Use: Requires at least a stoichiometric amount of the chiral auxiliary, which can be expensive and generate significant waste.[2]
-
Additional Synthetic Steps: Involves the attachment and removal of the auxiliary, adding to the overall step count of the synthesis.[2]
Organocatalysis: The "Green" Alternative
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. These catalysts are typically metal-free, making them an attractive option from an environmental and cost perspective. L-proline and its derivatives are well-known organocatalysts for a variety of reactions, including the aldol reaction.[3][4]
Advantages:
-
Metal-Free: Avoids the use of potentially toxic and expensive heavy metals.[3]
-
Stability: Organocatalysts are often stable to air and moisture, simplifying reaction setup.[3]
-
"Green" Chemistry: Generally considered a more environmentally benign approach.
Disadvantages:
-
Catalyst Loading: Can sometimes require higher catalyst loadings (e.g., 10-30 mol%) compared to metal catalysts.[5][6]
-
Lower Reactivity for Some Substrates: May exhibit lower reactivity or selectivity with certain challenging substrates.
Metal Catalysis: The Power of Lewis Acids
Metal catalysis in asymmetric synthesis employs a chiral ligand coordinated to a metal center to create a chiral environment that directs the stereoselectivity of the reaction. Chiral Lewis acids, such as those based on zinc, are effective catalysts for reactions like the Mukaiyama aldol reaction.[7][8]
Advantages:
-
High Catalytic Activity: Often highly efficient, requiring very low catalyst loadings.
-
High Enantioselectivity: Can achieve excellent levels of enantioselectivity.[8]
-
Broad Reaction Scope: A vast number of metal-ligand combinations are available, allowing for the catalysis of a wide array of transformations.[8]
Disadvantages:
-
Toxicity and Cost of Metals: Some metals used are toxic and/or expensive.
-
Sensitivity: Metal catalysts can be sensitive to air and moisture, often requiring inert reaction conditions.
-
Ligand Synthesis: The synthesis of chiral ligands can be complex and costly.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Asymmetric Aldol Reaction Using an Evans Chiral Auxiliary
This protocol is a general representation of the Evans aldol reaction.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi)
-
Propionyl chloride
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (NEt₃)
-
Benzaldehyde
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C is added n-BuLi dropwise. After stirring for 15 minutes, propionyl chloride is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water and the product, N-propionyl oxazolidinone, is extracted with ethyl acetate, dried over MgSO₄, and purified by chromatography.
-
Aldol Reaction: To a solution of the N-propionyl oxazolidinone in anhydrous DCM at -78 °C is added Bu₂BOTf followed by NEt₃. After stirring for 30 minutes, benzaldehyde is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.
-
Work-up: The reaction is quenched with a pH 7 buffer and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The product is purified by flash chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by various methods, such as hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄, to yield the corresponding β-hydroxy carboxylic acid or alcohol, respectively.
Proline-Catalyzed Asymmetric Aldol Reaction[5]
Materials:
-
(S)-Proline
-
4-Nitrobenzaldehyde
-
Acetone
-
Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure: [6]
-
Reaction Setup: To a stirred solution of (S)-proline (30 mol%) in a mixture of DMF and acetone is added 4-nitrobenzaldehyde.[6]
-
Reaction: The mixture is stirred at room temperature for the specified time (e.g., 4-24 hours). The progress of the reaction can be monitored by TLC.[6]
-
Work-up: The reaction mixture is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC analysis.[6]
Metal-Catalyzed Asymmetric Mukaiyama Aldol Reaction[7]
Materials:
-
Chiral Zn(II)-Bisamidine catalyst (prepared from the corresponding ligand and ZnCl₂)
-
Methyl pyruvate
-
α,α-disubstituted silyl enol ether
-
Anhydrous dichloromethane (DCM)
-
Fluoroalcohol additive (e.g., hexafluoroisopropanol - HFIP)
Procedure:
-
Catalyst Preparation: The chiral Zn(II)-bisamidine catalyst is prepared in situ by stirring the chiral bisamidine ligand with ZnCl₂ and a silver salt (e.g., AgSbF₆) in an anhydrous solvent.
-
Aldol Reaction: The catalyst solution is cooled to -78 °C, and the fluoroalcohol additive is added. Methyl pyruvate is then added, followed by the dropwise addition of the α,α-disubstituted silyl enol ether.[7]
-
Reaction and Work-up: The reaction is stirred at -78 °C for a specified time (e.g., 15 hours). The reaction is then quenched, and the product is isolated and purified using standard techniques.[7]
-
Analysis: The yield is determined after purification, and the enantiomeric excess is measured by chiral HPLC.[7]
Visualizing the Process
Experimental Workflow for Asymmetric Synthesis
The following diagram illustrates a generalized workflow for performing an asymmetric synthesis experiment, from catalyst/auxiliary selection to final product analysis.
References
- 1. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. mdpi.com [mdpi.com]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Chiral Zn(II)-Bisamidine Complex as a Lewis-Brønsted Combined Acid Catalyst: Application to Asymmetric Mukaiyama Aldol Reactions of α-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
A Comparative Guide to the Validation of Chiral HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of critical aspects of chiral High-Performance Liquid Chromatography (HPLC) method validation. It is designed to assist researchers, scientists, and drug development professionals in selecting and validating robust and reliable methods for the enantioselective analysis of pharmaceutical compounds. The information presented is based on established regulatory guidelines, including those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6]
Introduction to Chiral HPLC Method Validation
Chiral separations are crucial in the pharmaceutical industry as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[7] Consequently, regulatory agencies require robust analytical methods to ensure the stereochemical purity of chiral drug substances and products.[4][5][6] The validation of a chiral HPLC method is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[8] This involves a series of experiments to evaluate various performance characteristics of the method.[2][3]
This guide will compare and detail the essential validation parameters, provide a general experimental protocol, and present comparative data for hypothetical chiral columns to aid in method selection and validation strategy.
Key Validation Parameters: A Comparative Overview
The validation of a chiral HPLC method involves the evaluation of several key parameters to ensure its performance.[2][3] The following table summarizes these parameters and their typical acceptance criteria, which are essential for comparing the performance of different chiral HPLC methods or columns.
| Validation Parameter | Description | Typical Acceptance Criteria | ICH Guideline Reference |
| Specificity / Selectivity | The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer, impurities, and degradation products.[2][8] | Baseline resolution (Rs > 1.5) between the enantiomers and from any other peaks.[2] Peak purity analysis should confirm no co-elution. | Q2(R2)[4] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1][2] | Correlation coefficient (r²) ≥ 0.998.[9] | Q2(R2)[4] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2] | Typically 80% to 120% of the test concentration for the desired enantiomer and from the reporting level to 120% of the specification for the undesired enantiomer.[1] | Q2(R2)[4] |
| Accuracy | The closeness of the test results obtained by the method to the true value.[2][5] | For the major enantiomer, recovery should be within 98.0% to 102.0%. For the minor enantiomer (impurity), recovery should be within 90.0% to 110.0%. | Q2(R2)[4] |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] | Repeatability (Intra-assay): RSD ≤ 2.0% for the major enantiomer; RSD ≤ 10.0% for the minor enantiomer at the quantitation limit. Intermediate Precision (Inter-assay): RSD ≤ 3.0% for the major enantiomer; RSD ≤ 15.0% for the minor enantiomer. | Q2(R2)[4] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1.[1] | Q2(R2)[4] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1] | Signal-to-Noise ratio of 10:1.[1][2] | Q2(R2)[4] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10][11][12] | System suitability parameters should remain within acceptance criteria. No significant change in resolution or analyte response. | Q2(R2)[4] |
| System Suitability | An integral part of the analytical procedure that demonstrates that the system is performing as expected before and during the analysis of samples.[3][13][14] | Resolution (Rs) ≥ 1.7, Tailing factor (T) ≤ 2.0, Repeatability of injections (%RSD) ≤ 2.0%.[2] | Q2(R2)[4] |
RSD: Relative Standard Deviation
Experimental Protocols
A detailed and well-documented experimental protocol is fundamental for reproducible and reliable results.
General Workflow for Chiral HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of a chiral HPLC method.
Caption: Workflow for Chiral HPLC Method Validation.
Detailed Methodology for Key Experiments
Below are detailed protocols for some of the critical validation experiments.
Specificity:
-
Prepare a solution of the racemic mixture of the analyte.
-
Prepare solutions of any known related substances, impurities, and degradation products.
-
Prepare a placebo solution (all formulation components except the active pharmaceutical ingredient).
-
Inject each solution individually to determine their retention times.
-
Inject a spiked solution containing the analyte and all potential interfering substances.
-
Evaluation: Assess the resolution between the enantiomer peaks and all other peaks. The enantiomer peaks should be free from any co-eluting peaks, which can be confirmed using a photodiode array (PDA) detector for peak purity analysis.
Linearity:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, ranging from the LOQ to 120% of the assay concentration.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Evaluation: Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy:
-
Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the samples using the chiral HPLC method.
-
Evaluation: Calculate the percentage recovery for each sample. The mean recovery should be within the predefined acceptance criteria.
Robustness:
-
Identify critical method parameters that could be subject to small variations during routine use (e.g., flow rate, column temperature, mobile phase composition).[12]
-
Deliberately vary these parameters within a small, predefined range (e.g., flow rate ±0.1 mL/min, temperature ±2°C, organic modifier percentage ±2%).[10]
-
Inject a system suitability solution and a sample solution under each of the modified conditions.
-
Evaluation: Monitor the system suitability parameters (resolution, tailing factor) and the assay results. The method is considered robust if the results remain within the acceptance criteria despite these small changes.[11]
Comparative Performance of Chiral Columns
The choice of a chiral stationary phase (CSP) is critical for achieving a successful enantioseparation.[15][16] Different types of CSPs, such as polysaccharide-based, protein-based, and cyclodextrin-based columns, offer different selectivities.[16][17] The following tables provide a hypothetical comparison of the performance of three different types of chiral columns for the validation of a method for a fictional chiral compound, "Chiraprex."
Table 1: System Suitability and Specificity Comparison
| Parameter | Column A (Polysaccharide-based) | Column B (Protein-based) | Column C (Cyclodextrin-based) | Acceptance Criteria |
| Resolution (Rs) | 2.1 | 1.8 | 2.5 | ≥ 1.7 |
| Tailing Factor (T) - S-enantiomer | 1.2 | 1.4 | 1.1 | ≤ 2.0 |
| Tailing Factor (T) - R-enantiomer | 1.3 | 1.5 | 1.2 | ≤ 2.0 |
| Theoretical Plates (N) | > 5000 | > 4000 | > 6000 | > 2000 |
| Specificity | Baseline separation from all impurities | Minor overlap with one impurity | Complete baseline separation | No interference |
Table 2: Linearity, Accuracy, and Precision Comparison
| Parameter | Column A | Column B | Column C | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9991 | 0.9998 | ≥ 0.998 |
| Accuracy (% Recovery) | 99.5% | 98.9% | 100.2% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.8% | 1.2% | 0.6% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.5% | 1.9% | 1.2% | ≤ 3.0% |
Table 3: Sensitivity and Robustness Comparison
| Parameter | Column A | Column B | Column C | Acceptance Criteria |
| LOD (ng/mL) | 5 | 10 | 3 | Reportable |
| LOQ (ng/mL) | 15 | 30 | 10 | Reportable |
| Robustness (Flow Rate ±0.1 mL/min) | Passed | Passed | Passed | System suitability criteria met |
| Robustness (Temperature ±2°C) | Passed | Marginal | Passed | System suitability criteria met |
Based on this hypothetical data, Column C (Cyclodextrin-based) demonstrates superior performance across most validation parameters for the analysis of "Chiraprex."
Logical Relationships in Method Validation
The various parameters of method validation are interconnected. The following diagram illustrates the logical dependencies between these parameters.
Caption: Interdependencies of HPLC Validation Parameters.
Conclusion
The validation of a chiral HPLC method is a systematic process that ensures the reliability and accuracy of the analytical data. As demonstrated, different chiral columns can exhibit varied performance, and a thorough validation process is essential to select the most suitable column and method for a specific application. By following the guidelines set forth by regulatory bodies and employing a structured approach to evaluate key validation parameters, researchers and scientists can confidently develop and implement robust chiral separation methods that meet the stringent requirements of the pharmaceutical industry.
References
- 1. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. scielo.br [scielo.br]
- 8. fda.gov [fda.gov]
- 9. scispace.com [scispace.com]
- 10. banglajol.info [banglajol.info]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 15. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. hplc.eu [hplc.eu]
A Comparative Guide to Alternative Catalysts in Enantioselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Traditional reliance on precious metal catalysts, while effective, is increasingly challenged by concerns over cost, toxicity, and sustainability. This guide provides an objective comparison of three prominent alternative catalytic systems for enantioselective synthesis: Organocatalysis , Biocatalysis , and Earth-Abundant Metal Catalysis . We present a detailed analysis of their performance in the asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction, supported by experimental data and protocols.
At a Glance: Comparing Catalytic Platforms
The selection of a catalyst is a critical decision in synthesis design, balancing factors such as efficiency, selectivity, cost, and environmental impact. Below is a summary of the general characteristics of each catalytic approach.
| Feature | Organocatalysis | Biocatalysis | Earth-Abundant Metal Catalysis |
| Catalyst Type | Small organic molecules (e.g., proline, thioureas) | Enzymes (e.g., aldolases, lipases, ketoreductases) | Complexes of metals like Iron, Copper, Zinc |
| Advantages | - Metal-free, avoiding toxic residues- Often stable to air and moisture- Readily available and often inexpensive- Mechanistic understanding is well-developed | - Extremely high enantioselectivity (>99% e.e. common)- High substrate specificity- Mild reaction conditions (aqueous media, room temp.)- Biodegradable and sustainable | - High catalytic activity and turnover numbers- Broad substrate scope- Lower cost and toxicity compared to precious metals- Versatile reactivity modes |
| Disadvantages | - Higher catalyst loadings may be required (1-20 mol%)- Can have lower turnover numbers than metal catalysts- Substrate scope can be limited | - Narrow substrate scope for wild-type enzymes- Can be sensitive to temperature, pH, and solvents- Protein engineering can be time-consuming and costly | - Can be sensitive to air and moisture- Ligand synthesis can be complex and expensive- Potential for metal leaching into the product |
| Typical Reaction Conditions | Organic solvents, variable temperatures | Aqueous buffers, near-neutral pH, room temperature | Organic solvents, often requires inert atmosphere |
Performance Comparison: The Asymmetric Aldol Reaction
To provide a direct performance comparison, we have compiled data for the asymmetric aldol reaction between 4-nitrobenzaldehyde and acetone, a benchmark transformation. The data is collated from different studies to showcase representative performance for each catalyst class.
| Catalyst System | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Organocatalysis | L-Proline | 20 | Acetone | 4 | 99 | 84 | [1] |
| Biocatalysis | Pepsin (promiscuous) | (400mg) | Acetone/Water (9:1) | 96 | 61 | 51 (R) | [2] |
| Earth-Abundant Metal | Zn(L-Pro)₂ | 5 | Water/Acetone | 24 | >95 | 56 (R) | [3] |
Note: Reaction conditions and methodologies vary between studies, which can influence outcomes. This table serves as a comparative snapshot based on published results.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of catalytic systems. Below are representative experimental protocols for the asymmetric aldol reaction using each of the compared catalyst types.
Organocatalytic Protocol: L-Proline Catalyzed Aldol Reaction
This protocol is adapted from typical procedures for proline-catalyzed aldol reactions.[4][5]
Materials:
-
4-Nitrobenzaldehyde
-
Acetone (reagent grade)
-
L-Proline
-
Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-nitrobenzaldehyde (1.0 mmol) in acetone (5.0 mL), L-proline (0.20 mmol, 20 mol%) is added.
-
The reaction mixture is stirred at room temperature for 4-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl (10 mL) and extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired aldol product.
-
The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Biocatalytic Protocol: Pepsin-Catalyzed Promiscuous Aldol Reaction
This protocol is based on the work of Li et al. demonstrating the promiscuous aldolase activity of proteases.[2]
Materials:
-
4-Nitrobenzaldehyde
-
Acetone (reagent grade)
-
Deionized water
-
Pepsin (from porcine gastric mucosa)
Procedure:
-
In a flask, 4-nitrobenzaldehyde (0.6 mmol, 90.6 mg) is added to a mixture of acetone (5 mL) and deionized water (0.56 mL, 10% v/v).
-
Pepsin (100 mg) is added to the suspension.
-
The suspension is maintained at 30 °C and shaken at 200 rpm for 4 days.
-
Product formation is monitored by TLC.
-
After the reaction period, the enzyme is removed by filtration, washing with acetone.
-
The filtrate is concentrated, and the product is isolated, typically through column chromatography.
-
The yield and enantiomeric excess are determined by HPLC analysis.
Earth-Abundant Metal Catalysis Protocol: Zn(L-Pro)₂ Catalyzed Aldol Reaction
This protocol is adapted from studies on biomimetic zinc complexes in aqueous media.[3]
Materials:
-
4-Nitrobenzaldehyde
-
Acetone
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
L-Proline
-
Water
Procedure:
-
The Zn(L-Pro)₂ catalyst can be pre-formed or generated in situ. For in situ generation, Zn(OAc)₂·2H₂O (0.05 mmol) and L-proline (0.10 mmol) are dissolved in water.
-
To the aqueous catalyst solution, 4-nitrobenzaldehyde (1.0 mmol) and acetone are added.
-
The reaction is stirred at 37 °C for 24 hours.
-
Following the reaction, the mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried and concentrated.
-
The product is purified by column chromatography.
-
Yield is determined after purification, and enantiomeric excess is measured by chiral HPLC.
Visualizing Catalytic Cycles and Workflows
To better understand the underlying processes, we provide diagrams generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 3. Design and Synthesis of Chiral Zn2+ Complexes Mimicking Natural Aldolases for Catalytic C–C Bond Forming Reactions in Aqueous Solution [mdpi.com]
- 4. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Separation Techniques for Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers is a critical process in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. The selection of an appropriate chiral separation technique is paramount for ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative analysis of the most common and emerging chiral separation techniques, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), Simulated Moving Bed (SMB) chromatography, and Membrane-Based Separation. The performance of these techniques is evaluated with supporting experimental data for the separation of representative chiral drugs: ibuprofen, warfarin, thalidomide, and β-blockers.
At a Glance: Key Chiral Separation Techniques
| Technique | Principle | Key Advantages | Key Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase. | Wide applicability, well-established, high resolution, and robustness.[1][2] | High consumption of organic solvents, higher cost for preparative scale, and longer analysis times compared to SFC.[2][3] |
| Supercritical Fluid Chromatography (SFC) | Differential partitioning using a supercritical fluid (typically CO2) as the mobile phase. | Faster separations, reduced organic solvent consumption (greener), and lower operating costs compared to HPLC.[4][5] | Requires specialized high-pressure equipment, and sample solubility can be a challenge.[4] |
| Capillary Electrophoresis (CE) | Differential migration of charged enantiomers in an electric field, often with a chiral selector in the background electrolyte. | High separation efficiency, minimal sample and reagent consumption, and rapid analysis.[6] | Lower loading capacity (analytical scale), and can be less robust than HPLC for quantitative analysis. |
| Simulated Moving Bed (SMB) Chromatography | A continuous chromatographic process that simulates a counter-current movement of the stationary and mobile phases for binary separation. | High productivity, reduced solvent consumption, and suitable for large-scale preparative separations.[7] | Complex setup and optimization, and primarily suitable for binary separations.[7] |
| Membrane-Based Separation | Enantioselective transport of one enantiomer through a chiral membrane. | Low energy consumption, potential for continuous operation, and environmentally friendly.[3] | Lower selectivity and flux compared to chromatography, and membrane fouling can be an issue. |
Performance Comparison: Experimental Data
The following tables summarize the performance of different chiral separation techniques for specific pharmaceutical compounds.
Ibuprofen
| Technique | Chiral Selector/Stationary Phase | Mobile Phase/Buffer | Resolution (Rs) | Analysis Time (min) | Reference |
| HPLC | Epitomize CSP-1C (cellulose tris-(3,5-dimethylphenylcarbamate)) | 1% 2-propanol in n-heptane with 0.1% TFA | 1.22 | ~12 | |
| SFC | Not specified | CO2 with 4% IPA | Symmetric peaks, good resolution | Not specified | |
| Membrane | L-tartaric ester in n-octane (liquid membrane) | Not applicable | Separation factor ~1.2-1.38 | Not applicable | [8][9] |
Warfarin
| Technique | Chiral Selector/Stationary Phase | Mobile Phase/Buffer | Resolution (Rs) | Analysis Time (min) | Reference |
| HPLC | Chiralcel OD-RH | Not specified | Baseline separation | Not specified | [2] |
| SFC | DAICEL CHIRALPAK® IG | 100% Methanol | High resolution | Not specified | [10] |
Thalidomide and its Derivatives
| Technique | Chiral Selector/Stationary Phase | Mobile Phase/Buffer | Resolution (Rs) | Analysis Time (min) | Reference |
| HPLC | Chiralcel OJ-H | Methanol | >10 for some derivatives | Not specified | [11] |
| CE | Sulfobutyl-β-CD | 30 mM phosphate pH 6.5 | Good separation | Not specified | [12][13] |
β-Blockers (Propranolol, Pindolol)
| Technique | Compound | Chiral Selector/Stationary Phase | Mobile Phase/Buffer | Resolution (Rs) | Analysis Time (min) | Reference |
| HPLC | Propranolol | Lux Cellulose-1 | n-hexane/ethanol/DEA (70/30/0.3) | Not specified | Not specified | [14][15] |
| HPLC | Pindolol | CHIRAL ART Cellulose-SC | n-hexane/ethanol/diethylamine (40/60/0.1) | High resolution | Not specified | [16] |
| SFC | Propranolol | Chiralpak IG | CO2/Methanol with 0.2% TEA (60:40) | 2.23 | Not specified |
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducing and adapting chiral separation techniques. Below are representative experimental protocols and workflows for key techniques.
Chiral HPLC Method Development
A systematic approach to chiral HPLC method development is essential for achieving optimal separation. The process typically involves screening different chiral stationary phases (CSPs) and mobile phase conditions.
Experimental Protocol: Chiral Separation of Pindolol by HPLC [16]
-
Column: CHIRAL ART Cellulose-SC (250 × 4.6 mm, 5-μm)
-
Mobile Phase: n-hexane/ethanol/diethylamine (40/60/0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Temperature: 25 °C
-
Injection Volume: 10 μL (100 μg/mL)
Supercritical Fluid Chromatography (SFC) Workflow
SFC method development often follows a similar screening and optimization strategy as HPLC, but with a focus on supercritical CO2 as the primary mobile phase component and organic modifiers.
Experimental Protocol: Chiral Separation of Warfarin by SFC [10]
-
Column: DAICEL CHIRALPAK® IG (4.6 mm ID × 25 cm L, 20 µm particle size)
-
Mobile Phase: 100% Methanol (as co-solvent with CO2, specific ratio not detailed in abstract)
-
Flow Rate: 1 mL/min
-
Temperature: 25°C
-
Detection: UV at 220 nm
Capillary Electrophoresis (CE) Workflow
Chiral separations by CE rely on the addition of a chiral selector to the background electrolyte (BGE). The workflow focuses on selecting the appropriate chiral selector and optimizing the BGE composition and separation voltage.
Experimental Protocol: Chiral Separation of Thalidomide Derivatives by CE [12][13]
-
Chiral Selector: 30 mM Sulfobutylether-β-cyclodextrin
-
Background Electrolyte: 30 mM phosphate buffer, pH 6.5
-
Applied Voltage: 12 kV
-
Temperature: 10°C
-
Capillary: Fused-silica
Determination of Enantiomeric Excess (ee)
The enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is calculated as:
ee (%) = |([R] - [S]) / ([R] + [S])| * 100
Where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers, respectively.
Protocol for Determining Enantiomeric Excess by Chiral HPLC
-
Develop and optimize a chiral HPLC method that provides baseline separation of the enantiomers of interest.
-
Prepare a standard solution of the racemic mixture with a known total concentration.
-
Inject the racemic standard and identify the retention times for each enantiomer.
-
Prepare the sample solution with an unknown enantiomeric ratio.
-
Inject the sample solution under the same chromatographic conditions.
-
Integrate the peak areas for each enantiomer in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula above.
-
For quantitative analysis , create a calibration curve using standards of known enantiomeric composition to correlate peak area with concentration.
Other techniques for determining enantiomeric excess include chiral gas chromatography (GC), polarimetry, and NMR spectroscopy with chiral shift reagents.[17][18]
Conclusion
The choice of a chiral separation technique is a multifaceted decision that depends on the specific requirements of the analysis, including the scale of the separation (analytical vs. preparative), the properties of the analyte, and considerations of cost, speed, and environmental impact.
-
HPLC remains a versatile and robust technique for a wide range of chiral separations.
-
SFC is an attractive alternative, offering significant advantages in terms of speed and reduced solvent consumption, making it a "greener" and more cost-effective option, especially for preparative scale.[4][5]
-
CE excels in high-efficiency analytical separations with minimal sample consumption.[6]
-
SMB is the technique of choice for large-scale, continuous purification of enantiomers in an industrial setting.[7]
-
Membrane-based separations are an emerging field with the potential for energy-efficient and continuous chiral resolutions, although further developments are needed to improve their selectivity and robustness.
For drug development professionals, a thorough evaluation of these techniques based on the specific goals of their project will lead to the selection of the most appropriate and efficient method for ensuring the stereochemical purity of their drug candidates.
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 5. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral liquid membrane for enantioselective separation of racemic ibuprofen by l-tartaric acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Separation Method Development for Warfarin Enantiomers | Separation Science [sepscience.com]
- 11. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioseparation of thalidomide and its hydroxylated metabolites using capillary electrophoresis with various cyclodextrins and their combinations as chiral buffer additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral separation of lenalidomide by liquid chromatography on polysaccharide-type stationary phases and by capillary electrophoresis using cyclodextrin selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. stereoelectronics.org [stereoelectronics.org]
A Researcher's Guide to Confirming Absolute Configuration of Chiral Molecules
For researchers, scientists, and drug development professionals, the precise determination of a chiral molecule's absolute configuration is a critical step in chemical analysis and pharmaceutical development. The spatial arrangement of atoms in a molecule can dramatically influence its pharmacological and toxicological properties. This guide provides a comprehensive comparison of the most widely used techniques for confirming absolute configuration: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents.
This objective comparison, supported by experimental data and detailed protocols, will assist you in selecting the most suitable method for your specific research needs.
Performance Comparison of Key Techniques
The selection of an appropriate analytical method for determining absolute configuration depends on several factors, including the nature of the sample, the amount of material available, and the desired accuracy. The following table summarizes the key performance indicators for each technique.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Derivatizing Agents |
| Principle | Diffraction of X-rays by a single crystal | Differential absorption of left and right circularly polarized infrared light | Differential absorption of left and right circularly polarized UV-Vis light | Formation of diastereomers with distinct NMR spectra |
| Sample Phase | Solid (single crystal) | Solution or neat liquid | Solution | Solution |
| Sample Amount | Micrograms to milligrams (typically >10 µm crystal)[1][2] | 5-15 mg (recoverable)[3] | ~10⁻⁵ M solution | Milligrams |
| Measurement Time | Hours to days (including crystallization) | 1 to several hours[4][5][6] | Minutes to hours | 4-6 hours of active effort over 1-2 days[7][8][9] |
| Accuracy | High (unambiguous determination)[10][11] | High (with computational support)[12] | Moderate to high (dependent on chromophore and computational accuracy)[13][14][15] | High (for specific functional groups) |
| Key Advantage | Provides the complete 3D structure of the molecule.[10][11] | Applicable to a wide range of molecules in solution, no chromophore needed.[3][16] | High sensitivity, requires very small amounts of sample. | Widely available instrumentation (NMR). |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain.[17] | Requires theoretical calculations for interpretation; can be time-consuming.[5][12] | Requires a chromophore near the stereocenter; interpretation can be complex.[18] | Requires chemical derivatization, which may not be straightforward for all molecules. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these techniques. Below are outlines of the key experimental protocols.
X-ray Crystallography
-
Crystal Growth: The first and often most challenging step is to grow a single, high-quality crystal of the chiral compound. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined. The structural model is refined to best fit the experimental data.
-
Absolute Configuration Determination: For non-centrosymmetric space groups, the absolute configuration is determined by analyzing the anomalous dispersion effects in the diffraction data, often quantified by the Flack parameter.[1]
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: A solution of the chiral molecule is prepared in a suitable solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 0.1 M.[5] Typically, 5-10 mg of the sample is required.[17]
-
VCD Spectrum Measurement: The VCD spectrum is recorded on a VCD spectrometer. The measurement involves passing left and right circularly polarized infrared light through the sample and measuring the differential absorbance.[3][5] Data collection can take from one to several hours.[5]
-
Computational Modeling: The VCD spectrum of one enantiomer is simulated using ab initio or density functional theory (DFT) calculations.[3][5] This involves a conformational search to identify the most stable conformers in solution.
-
Spectral Comparison: The experimental VCD spectrum is compared with the simulated spectra of both enantiomers. A good correlation in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[5]
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: A dilute solution of the chiral molecule (typically around 10⁻⁵ M) is prepared in a transparent solvent.
-
ECD Spectrum Measurement: The ECD spectrum is recorded on a CD spectrometer by measuring the differential absorption of left and right circularly polarized UV-Vis light as a function of wavelength.
-
Computational Modeling: Similar to VCD, the ECD spectrum of one enantiomer is calculated using quantum mechanical methods, such as time-dependent density functional theory (TD-DFT).[19]
-
Spectral Comparison: The experimental ECD spectrum is compared to the calculated spectra. The absolute configuration is assigned based on the agreement between the experimental and theoretical curves.[20] The reliability of the assignment is enhanced when both ORD and ECD are used in conjunction.[13]
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)
-
Derivatization: The chiral molecule (e.g., a secondary alcohol or amine) is reacted separately with the (R)- and (S)-enantiomers of a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[7][8][21]
-
NMR Spectra Acquisition: ¹H NMR spectra of both diastereomeric products are recorded.
-
Chemical Shift Analysis: The chemical shifts of protons near the newly formed diastereomeric center are assigned for both diastereomers.
-
Configuration Assignment: The differences in chemical shifts (Δδ = δS - δR) are calculated for the protons on either side of the stereocenter. A consistent pattern of positive and negative Δδ values on either side of the stereocenter in the Mosher's model allows for the determination of the absolute configuration.[7][8][21]
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for each technique.
References
- 1. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00221C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. biotools.us [biotools.us]
- 4. pubs.aip.org [pubs.aip.org]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. Absolute Configurations of DNA Lesions Determined by Comparisons of Experimental ECD and ORD Spectra with DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. jascoinc.com [jascoinc.com]
- 17. spectroscopyasia.com [spectroscopyasia.com]
- 18. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 21. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Comparative Guide to Modern Stereoselective Syntheses of Oseltamivir
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Four Leading-Edge Stereoselective Routes to the Antiviral Agent Oseltamivir (Tamiflu®).
The imperative for efficient, stereocontrolled, and scalable syntheses of antiviral drugs is more pronounced than ever. Oseltamivir (Tamiflu®), a neuraminidase inhibitor crucial for the management of influenza, presents a compelling case study in the evolution of stereoselective synthesis. The molecule's three contiguous stereocenters demand precise control, and the historical reliance on shikimic acid, a starting material of variable supply, has spurred the development of innovative and diverse synthetic strategies. This guide provides a detailed comparison of four prominent stereoselective routes to oseltamivir developed in recent years: the Roche azide-free synthesis, the Trost palladium-catalyzed synthesis, the Hayashi organocatalytic route, and a novel iron-catalyzed diazidation approach. We present a side-by-side analysis of their efficiency, stereoselectivity, and procedural characteristics, supported by detailed experimental protocols and quantitative data to inform future synthetic design and process development.
Comparative Analysis of Key Synthetic Metrics
The following table summarizes the core quantitative data for the four selected stereoselective syntheses of oseltamivir, offering a direct comparison of their overall efficiency and stereocontrol.
| Metric | Roche Azide-Free Synthesis | Trost Palladium-Catalyzed Synthesis | Hayashi Organocatalytic Synthesis | Iron-Catalyzed Diazidation |
| Overall Yield | 35-38% | 30% | 57% | ~18% (from known diene) |
| Total Steps | 9 (from Roche's epoxide) | 8 | 3 one-pot operations (9 steps) | 9 (from known diene) |
| Key Stereocontrol Step | Aziridine opening | Pd-catalyzed AAA | Organocatalytic Michael addition | Fe-catalyzed diazidation |
| Stereoselectivity | High (substrate control) | 96% ee | >99% ee, >20:1 dr | >20:1 dr |
| Starting Material | Roche's epoxide | Commercially available lactone | Alkoxyaldehyde & nitroalkene | Prepared cyclohexadiene |
| Catalyst | None (reagent-based) | Palladium with chiral ligand | Diphenylprolinol silyl ether | Iron(II) acetate/ligand |
Detailed Synthetic Routes and Experimental Protocols
This section delves into the specifics of each synthetic pathway, highlighting the key transformations and providing detailed experimental procedures for the stereochemistry-defining steps.
The Roche Azide-Free Synthesis
Developed to circumvent the use of potentially hazardous azide reagents, this route from Roche builds upon a key epoxide intermediate derived from shikimic acid. The stereochemistry is controlled through substrate-directed nucleophilic additions to an aziridine.
Key Features:
-
Avoids the use of explosive azide reagents.
-
Relies on a chiral pool starting material (shikimic acid derivative).
-
Stereochemistry is installed via diastereoselective ring-opening of an aziridine.
Experimental Protocol for a Key Step (Aziridine Formation and Opening): A detailed protocol for a representative transformation in the azide-free synthesis involves the stereoselective opening of an epoxide with an amine, followed by cyclization to an aziridine and subsequent ring-opening. In a variation of the Roche azide-free route, an epoxide is opened with tert-butylamine, followed by mesylation and subsequent aziridination. The resulting aziridine is then opened with 3-pentanol in the presence of a Lewis acid to install the ether side chain with the desired stereochemistry.
Efficacy Showdown: A Comparative Analysis of MEK Inhibitors Trametinib, Selumetinib, and Cobimetinib
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the therapeutic efficacy of three prominent MEK inhibitors: Trametinib, Selumetinib, and Cobimetinib. This analysis is supported by in vitro and in vivo experimental data, detailed methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows.
The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Mitogen-activated protein kinase kinase (MEK) inhibitors have emerged as a key class of drugs that target this pathway, with several compounds approved for clinical use. This guide focuses on a comparative analysis of three such inhibitors: Trametinib, Selumetinib, and Cobimetinib, which all target MEK1 and MEK2.[1]
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of Trametinib, Selumetinib, and Cobimetinib has been evaluated across various cancer cell lines, particularly those harboring BRAF mutations, which lead to constitutive activation of the MAPK pathway. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, indicating the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
A study comparing the efficacy of various BRAF and MEK inhibitor combinations in melanoma cell lines demonstrated that Trametinib consistently exhibited high potency. In combination with a BRAF inhibitor, Trametinib induced the highest rates of apoptosis compared to Cobimetinib and another MEK inhibitor, Binimetinib.[2]
The following table summarizes the IC50 values for Trametinib, Selumetinib, and Cobimetinib in BRAF-mutant melanoma cell lines, providing a quantitative comparison of their in vitro anti-proliferative activity.
| Compound | Cell Line | Mutation | IC50 (nM) |
| Trametinib | A375 | BRAF V600E | 0.5 |
| WM-266-4 | BRAF V600D | 1.2 | |
| Selumetinib | A375 | BRAF V600E | 100 |
| WM-266-4 | BRAF V600D | >1000 | |
| Cobimetinib | A375 | BRAF V600E | 2.8 |
| WM-266-4 | BRAF V600D | 20 |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical in vivo studies using xenograft models, where human cancer cells are implanted into immunocompromised mice, are crucial for evaluating the anti-tumor activity of drug candidates. While direct head-to-head in vivo comparisons of Trametinib, Selumetinib, and Cobimetinib in the same study are limited, individual studies have demonstrated the efficacy of each compound in inhibiting tumor growth.
Trametinib has shown significant tumor growth inhibition in BRAF-mutant melanoma xenografts.[3] Similarly, Selumetinib has been evaluated in uveal melanoma patient-derived xenografts, where it demonstrated tumor growth inhibition.[4] Cobimetinib has also shown efficacy in BRAF-mutant melanoma xenograft models, both as a single agent and in combination with BRAF inhibitors.
It is important to note that cross-study comparisons of in vivo efficacy should be interpreted with caution due to variations in experimental models, dosing regimens, and endpoint measurements. However, the available data consistently show that all three MEK inhibitors exhibit anti-tumor activity in preclinical models of melanoma.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these MEK inhibitors and the methods used to evaluate their efficacy, the following diagrams illustrate the RAS/RAF/MEK/ERK signaling pathway and a typical experimental workflow for assessing cell viability.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of MEK inhibitors.
Caption: Workflow for determining cell viability using the Crystal Violet assay.
Experimental Protocols
Cell Viability Assay (Crystal Violet)
This protocol is used to determine the effect of MEK inhibitors on the proliferation of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line (e.g., A375 melanoma)
-
Cell culture medium
-
96-well tissue culture plates
-
Trametinib, Selumetinib, Cobimetinib (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
0.5% Crystal Violet staining solution (in methanol/water)[5][6]
-
Methanol
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5][7]
-
Drug Treatment: Prepare serial dilutions of Trametinib, Selumetinib, and Cobimetinib in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate the plates for 72 hours.
-
Staining: After incubation, gently wash the cells twice with PBS to remove dead, detached cells. Add 50 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.[5]
-
Washing: Carefully wash the plates with water to remove the excess stain and allow them to air dry completely.[5]
-
Solubilization: Add 200 µL of methanol to each well to solubilize the stain. Incubate for 20 minutes at room temperature with gentle shaking.[5]
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.
Western Blot for Phosphorylated ERK (p-ERK)
This protocol is used to assess the inhibitory effect of MEK inhibitors on the phosphorylation of ERK, a downstream target of MEK.
Materials:
-
Cancer cell line
-
6-well tissue culture plates
-
MEK inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of MEK inhibitors for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDC membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize the p-ERK signal, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2.
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK, which indicates the level of MEK inhibition.
References
- 1. Allosteric MEK1/2 inhibitors including cobimetanib and trametinib in the treatment of cutaneous melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2.5. Crystal Violet (CV) Cell Viability Assay [bio-protocol.org]
- 7. 3.5. Crystal Violet Cell Proliferation Assay [bio-protocol.org]
- 8. 3.4. Western Blotting and Detection [bio-protocol.org]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Results for Chiral Purity
In the development of pharmaceuticals, ensuring the chiral purity of a drug substance is a critical quality attribute.[1][2][3] Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[3] Therefore, regulatory agencies require robust analytical methods to accurately quantify the enantiomeric composition. Cross-validation of analytical methods—comparing the results from two distinct analytical techniques—provides a high degree of confidence in the reported chiral purity.[4]
This guide provides a comparative overview of two prevalent techniques for chiral purity analysis: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC), outlining their performance, experimental protocols, and a workflow for cross-validation.
Data Presentation: Performance Comparison of Chiral HPLC and Chiral SFC
The choice between Chiral HPLC and Chiral SFC often depends on the specific compound, desired speed, and environmental considerations. SFC is frequently noted for its faster analysis times and reduced organic solvent consumption.[][6] The following table summarizes typical performance data for the two techniques in a hypothetical chiral purity assay.
| Performance Parameter | Chiral HPLC | Chiral SFC | Key Considerations |
| Resolution (Rs) | > 1.7 | > 1.7 | A resolution of at least 1.7 is generally desired for baseline separation.[1] SFC can sometimes offer superior resolution in shorter times.[7][8] |
| Precision (%RSD) | Major Enantiomer: ≤ 5% Minor Enantiomer: ≤ 20% | Major Enantiomer: ≤ 5% Minor Enantiomer: ≤ 20% | Precision targets are method-dependent; RSD values tend to be higher for the minor enantiomer near the quantitation limit.[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | Accuracy is often inferred from specificity, linearity, and precision.[1] |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.05% | Sensitivity is critical for the undesired enantiomer; the LOQ should be at or below the specification limit.[1] |
| Typical Analysis Time | 15 - 30 minutes | 3 - 10 minutes | SFC is generally faster due to the low viscosity of the supercritical CO2 mobile phase.[][6] |
| Solvent Consumption | High | Low | SFC primarily uses compressed CO2, significantly reducing organic solvent waste.[] |
Experimental Protocols
Detailed and well-documented experimental protocols are fundamental for method reproducibility and validation. Below are representative protocols for Chiral HPLC and Chiral SFC.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
High-Performance Liquid Chromatography (HPLC) is a well-established technique for chiral separations, utilizing a chiral stationary phase (CSP) to differentiate between enantiomers.[2][9]
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector.
2. Chromatographic Conditions:
-
Chiral Stationary Phase: A polysaccharide-based column, such as one derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD), is commonly used.[3][10]
-
Mobile Phase: The mobile phase is highly dependent on the analyte and column. A common approach for normal-phase HPLC is a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol.[7] For example, Hexane:Ethanol (90:10, v/v).
-
Flow Rate: Typically set between 0.5 and 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, often 25°C, to ensure reproducible retention times.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm filter before injection.
4. Validation Parameters:
-
Specificity: Analyze blank samples, the desired enantiomer, and the racemic mixture to ensure no interference at the retention times of the enantiomers.
-
Linearity: Prepare a series of solutions of the minor enantiomer at different concentrations (e.g., from the reporting limit to 150% of the specification limit) and inject them to establish a linear relationship between peak area and concentration.[1]
-
Precision: Perform repeated injections (e.g., n=6) of a sample solution to determine the repeatability (intra-day precision). Analyze on different days with different analysts to assess intermediate precision.[11]
-
Accuracy: Often determined by spiking the sample with a known amount of the minor enantiomer and calculating the percent recovery.[11]
Chiral Supercritical Fluid Chromatography (SFC) Protocol
Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[] It is considered a "green" chromatography technique and often provides faster and more efficient separations than HPLC.[6][8]
1. Instrumentation:
-
SFC system with a CO2 pump, a modifier pump, an autosampler, a column oven, and a back-pressure regulator (BPR). Detection is typically done with a UV/PDA detector.
2. Chromatographic Conditions:
-
Chiral Stationary Phase: The same polysaccharide-based CSPs used in HPLC are also highly effective in SFC.[8][12]
-
Mobile Phase: A mixture of supercritical CO2 and an alcohol modifier (e.g., methanol, ethanol). A typical gradient might run from 5% to 40% methanol over a few minutes.
-
Flow Rate: Generally higher than HPLC, for instance, 2-4 mL/min.
-
Outlet Pressure: The back-pressure regulator is typically set to maintain a pressure between 100 and 200 bar to keep the CO2 in a supercritical state.[13]
-
Column Temperature: Often maintained between 35°C and 40°C.
-
Detection: UV/PDA detection at the appropriate wavelength.
3. Sample Preparation:
-
Dissolve the sample in the modifier solvent (e.g., methanol or ethanol) or a suitable solvent mixture.
-
Filter the sample solution before injection.
4. Validation Parameters:
-
The validation parameters (Specificity, Linearity, Precision, Accuracy) are assessed in the same manner as for the HPLC method, following established regulatory guidelines.[1]
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of two independent analytical methods for chiral purity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. skpharmteco.com [skpharmteco.com]
- 3. Chiral analysis - Wikipedia [en.wikipedia.org]
- 4. pharmaguru.co [pharmaguru.co]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. banglajol.info [banglajol.info]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. fagg.be [fagg.be]
Safety Operating Guide
Essential Safety and Logistical Information for Handling (R)-methyl-3-hydroxy-7-methyl-6-octenoate
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling (R)-methyl-3-hydroxy-7-methyl-6-octenoate, based on guidelines for similar methyl esters.[1][2][3][4]
| Body Part | Personal Protective Equipment (PPE) | Specifications and Remarks |
| Eyes | Safety Goggles | Must be worn at all times in the laboratory. Should provide a complete seal around the eyes to protect against splashes.[1][2][3][4] |
| Face | Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. To be worn in addition to safety goggles.[1][3] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Butyl rubber gloves are suitable for handling esters.[1] Gloves should be inspected before use and changed frequently, especially after direct contact with the chemical. |
| Body | Laboratory Coat | A flame-retardant lab coat is advised. Ensure it is fully buttoned. |
| Respiratory | Fume Hood or Ventilated Enclosure | All handling of this compound should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors.[5] |
Operational Plan
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Pre-Handling Preparations:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Locate the nearest safety shower and eyewash station.
-
Have spill containment materials readily accessible.
2. Handling the Chemical:
-
Wear the appropriate PPE as detailed in the table above.
-
Conduct all transfers and manipulations of the chemical within a certified chemical fume hood.[5]
-
Avoid direct contact with the skin and eyes.[5]
-
Prevent the inhalation of any vapors.[5]
-
Keep the container tightly closed when not in use.[6]
-
Avoid sources of ignition as the compound may be combustible.[6][7]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
Keep the container tightly sealed to prevent the escape of vapors.[6]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste material, including any contaminated items such as gloves and paper towels, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
2. Waste Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Do not pour the chemical down the drain.[6]
3. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
Decontaminated containers can then be disposed of according to institutional guidelines.
Experimental Workflow
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
References
- 1. uah.edu [uah.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
